ethyl 2-(5-methoxy-1H-indol-3-yl)-2-oxoacetate
Description
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Properties
IUPAC Name |
ethyl 2-(5-methoxy-1H-indol-3-yl)-2-oxoacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO4/c1-3-18-13(16)12(15)10-7-14-11-5-4-8(17-2)6-9(10)11/h4-7,14H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAVIIWPDSFYACO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)C1=CNC2=C1C=C(C=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40376913 | |
| Record name | ethyl 2-(5-methoxy-1H-indol-3-yl)-2-oxoacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40376913 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14771-33-6 | |
| Record name | ethyl 2-(5-methoxy-1H-indol-3-yl)-2-oxoacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40376913 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
ethyl 2-(5-methoxy-1H-indol-3-yl)-2-oxoacetate chemical properties
For Researchers, Scientists, and Drug Development Professionals
Dated: December 24, 2025
Abstract
Ethyl 2-(5-methoxy-1H-indol-3-yl)-2-oxoacetate is an indole-3-glyoxylate derivative. The indole nucleus is a well-established pharmacophore, and its derivatives have shown a wide range of biological activities. This technical guide provides a summary of the available chemical and physical properties of this compound, along with a detailed experimental protocol for its synthesis. Due to the limited availability of specific experimental data for this compound in the public domain, this guide also includes contextual information on the broader class of indole-3-glyoxylamides to highlight potential areas of pharmacological interest.
Chemical and Physical Properties
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₃NO₄ | [1] |
| Molecular Weight | 247.25 g/mol | [1] |
| CAS Number | 14771-33-6 | [1][2][][4] |
| Appearance | Orange oil | [1] |
| Mass Spectrometry (LC-MS) | [M+H]⁺ = 248.13 | [1] |
Note: The lack of extensive physical property data suggests that this compound is primarily an intermediate in chemical synthesis rather than a widely studied final product.
Synthesis
A synthetic protocol for this compound has been reported. The synthesis involves the reaction of 2-(5-methoxy-1H-indol-3-yl)-2-oxoacetyl chloride with ethanol in the presence of a base.
Experimental Protocol: Synthesis of this compound[1]
Materials:
-
2-(5-methoxy-1H-indol-3-yl)-2-oxoacetyl chloride
-
Ethanol (anhydrous)
-
Triethylamine (Et₃N)
-
Diethyl ether
Procedure:
-
A solution of 2-(5-methoxy-1H-indol-3-yl)-2-oxoacetyl chloride (14.78 g, 62.20 mmol) in ethanol (144 mL) is prepared in a suitable reaction vessel.
-
The solution is cooled to 0 °C in an ice bath.
-
Triethylamine (10.40 mL, 74.63 mmol) is added to the cooled solution.
-
The resulting yellow suspension is stirred at room temperature for 1 hour.
-
The precipitate is removed by filtration.
-
The filtered solid is washed with cold ethanol and then with diethyl ether.
-
The filtrate, containing the product, is concentrated under reduced pressure to yield this compound as an orange oil.
Figure 1: Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
Spectroscopic Data
Detailed experimental spectroscopic data (¹H NMR, ¹³C NMR, IR) for this compound are not available in the peer-reviewed literature. Researchers requiring this information would need to perform their own analytical characterization.
Biological Activity and Signaling Pathways (Contextual)
While there is no specific biological activity reported for this compound, the indole-3-glyoxylate and indole-3-glyoxylamide scaffolds are recognized as "privileged structures" in medicinal chemistry.[5][6] Derivatives from this class have been investigated for a variety of therapeutic applications, with a significant focus on oncology.
Potential as Anticancer Agents
Numerous studies have explored the potential of indole-3-glyoxylamides as anticancer agents.[7][8] A prominent mechanism of action for some of these compounds is the inhibition of tubulin polymerization, which disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis.[9]
Figure 2: Potential Signaling Pathway for Indole-3-Glyoxylate Derivatives
Caption: A generalized signaling pathway for tubulin-targeting anticancer agents.
Other indole derivatives have also been investigated for their antimalarial and other therapeutic properties.[10] The indole-3-glyoxylamide scaffold has been a key component in the development of compounds targeting various receptors and enzymes.[5]
Safety and Handling
Specific safety and handling information for this compound is not available. As with any chemical of unknown toxicity, it should be handled with care in a well-ventilated laboratory, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.
Conclusion
This compound is a readily synthesizable indole derivative. While its specific chemical and biological properties are not extensively documented, its structural class, the indole-3-glyoxylates, is of significant interest in medicinal chemistry, particularly in the development of novel anticancer agents. Further research is warranted to fully characterize this compound and explore its potential therapeutic applications.
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. keyorganics.net [keyorganics.net]
- 4. This compound [cymitquimica.com]
- 5. Indol-3-ylglyoxylamide as Privileged Scaffold in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. ajprd.com [ajprd.com]
- 8. Side chain modifications of (indol-3-yl)glyoxamides as antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Indole-3-glyoxyl tyrosine: synthesis and antimalarial activity against Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]
physical properties of ethyl 2-(5-methoxy-1H-indol-3-yl)-2-oxoacetate
An In-depth Technical Guide on Ethyl 2-(5-methoxy-1H-indol-3-yl)-2-oxoacetate
This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and characterization of this compound. The content is tailored for researchers, scientists, and professionals involved in drug development and medicinal chemistry, offering detailed experimental protocols and structured data for practical application.
Core Physical and Chemical Properties
This compound is an indole derivative that serves as a valuable intermediate in organic synthesis. Its core properties are summarized below.
| Property | Value | Source |
| CAS Number | 14771-33-6 | [1] |
| Molecular Formula | C13H13NO4 | [1] |
| Molecular Weight | 247.25 g/mol | [1] |
| Appearance | Orange Oil | [1] |
Spectroscopic Data
Characterization of this compound has been performed using Liquid Chromatography-Mass Spectrometry (LC-MS).
| Technique | Parameters | Result | Source |
| LC-MS | Conditions B | tR = 0.63 min, [M+H]⁺ = 248.13 | [1] |
Experimental Protocols
A documented method for the synthesis of this compound is available, providing a clear pathway for its preparation in a laboratory setting.[1]
Synthesis of this compound[1]
This synthesis is a two-step process starting from 2-(5-methoxy-1H-indol-3-yl)-2-oxoacetyl chloride.
Step 1: Preparation of the Reaction Mixture
-
A solution of 2-(5-methoxy-1H-indol-3-yl)-2-oxoacetyl chloride (14.78 g, 62.20 mmol) is prepared in ethanol (144 mL).
-
The solution is cooled to 0 °C in an ice bath.
Step 2: Addition of Reagent and Reaction
-
Triethylamine (Et₃N) (10.40 mL, 74.63 mmol) is added to the cooled solution.
-
The resulting yellow suspension is stirred at room temperature for 1 hour.
Step 3: Isolation and Purification
-
The precipitate formed during the reaction is filtered off.
-
The collected solid is washed with cold ethanol and then with diethyl ether.
-
The final product, this compound, is obtained as an orange oil.[1]
Caption: Synthesis workflow for this compound.
Biological Context and Potential Applications
While direct biological activity or signaling pathway involvement for this compound is not specified in the available literature, the indole-3-glyoxylamide core is of significant interest in drug discovery. Related compounds have been investigated as tubulin polymerization inhibitors, which are a class of anticancer agents.[3] Furthermore, other indole derivatives, such as Indomethacin, are well-known non-steroidal anti-inflammatory drugs (NSAIDs) that function by inhibiting cyclooxygenase (COX) enzymes.[2] This suggests that derivatives of this compound could be explored for similar biological activities.
Caption: Logical relationships of related indole structures and their biological targets.
References
An In-depth Technical Guide to Ethyl 2-(5-methoxy-1H-indol-3-yl)-2-oxoacetate (CAS: 14771-33-6)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of ethyl 2-(5-methoxy-1H-indol-3-yl)-2-oxoacetate, a member of the indole-3-glyoxylate class of compounds. While detailed physicochemical and biological data for this specific molecule are limited in publicly accessible literature, this document consolidates available information on its synthesis and provides context based on related compounds.
Chemical Identity and Properties
This compound is a derivative of 5-methoxyindole, featuring a glyoxylic ester moiety at the 3-position of the indole ring. The indole scaffold is a well-recognized "privileged structure" in medicinal chemistry, appearing in a vast array of biologically active natural products and synthetic drugs.
Table 1: Chemical Identifiers and Basic Properties
| Property | Value | Source |
| CAS Number | 14771-33-6 | [1] |
| Molecular Formula | C₁₃H₁₃NO₄ | [1] |
| Molecular Weight | 247.25 g/mol | [1] |
| Appearance | Orange oil | [1] |
| Canonical SMILES | CCOC(=O)C(=O)C1=CNC2=C1C=C(C=C2)OC | |
| InChI Key | Not available |
Physicochemical Properties
A comprehensive search of scientific literature and chemical databases did not yield specific quantitative data for the melting point, boiling point, or solubility of this compound. This suggests the compound is primarily synthesized as a chemical intermediate for further reactions.
Spectroscopic Data
Synthesis and Experimental Protocols
The synthesis of this compound can be achieved through a two-step process starting from 5-methoxyindole. The overall synthesis workflow is depicted below.
References
ethyl 2-(5-methoxy-1H-indol-3-yl)-2-oxoacetate molecular weight and formula
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the chemical properties and a documented synthesis protocol for ethyl 2-(5-methoxy-1H-indol-3-yl)-2-oxoacetate. This compound is a derivative of indole, a privileged scaffold in medicinal chemistry, suggesting its potential utility in drug discovery and development programs.
Chemical and Physical Properties
The fundamental molecular characteristics of this compound are summarized below. These data are essential for compound registration, analytical method development, and interpretation of experimental results.
| Property | Value | Reference |
| Molecular Formula | C₁₃H₁₃NO₄ | [1] |
| Molecular Weight | 247.25 g/mol | [1] |
| CAS Number | 14771-33-6 | [1] |
Experimental Protocols
A key aspect of working with any chemical entity is a reliable and reproducible synthetic method. The following protocol outlines a procedure for the synthesis of this compound.
Synthesis of this compound[1]
Materials:
-
2-(5-methoxy-1H-indol-3-yl)-2-oxoacetyl chloride
-
Ethanol (anhydrous)
-
Triethylamine (Et₃N)
-
Diethylether
-
Cold ethanol
Procedure:
-
A solution of 2-(5-methoxy-1H-indol-3-yl)-2-oxoacetyl chloride (14.78 g, 62.20 mmol) is prepared in ethanol (144 mL).
-
The solution is cooled to 0 °C in an ice bath.
-
Triethylamine (10.40 mL, 74.63 mmol) is added to the cooled solution.
-
The resulting yellow suspension is stirred at room temperature for 1 hour.
-
The precipitate is collected by filtration.
-
The collected solid is washed with cold ethanol and then with diethylether.
-
The final product, this compound, is obtained as an orange oil.
Analysis:
-
The product can be analyzed by Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Expected [M+H]⁺ ion: 248.13[1]
Workflow and Process Visualization
To aid in the conceptualization of the experimental procedures, the following diagrams illustrate the key workflows.
Synthesis Workflow
Caption: Synthetic workflow for this compound.
References
The Biological Versatility of 5-Methoxyindole Derivatives: A Technical Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 5-methoxyindole scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous biologically active compounds. Its presence in endogenous molecules like melatonin, coupled with its synthetic tractability, has made it a focal point for the development of novel therapeutics. This technical guide provides an in-depth overview of the diverse biological activities of 5-methoxyindole derivatives, with a focus on their anticancer, anti-inflammatory, and neurological properties. Detailed experimental protocols for key biological assays and visualizations of critical signaling pathways are presented to facilitate further research and development in this promising area.
Data Presentation: Quantitative Biological Activity
The following tables summarize the quantitative biological activity of various 5-methoxyindole derivatives across different therapeutic areas. This data is intended to provide a comparative overview for structure-activity relationship (SAR) studies and lead optimization.
Table 1: Anticancer Activity of 5-Methoxyindole Derivatives
| Compound/Derivative | Cell Line | Assay | IC50 (µM) | Reference |
| Indole-isatin Hybrid (5o) | Human Cancer Cell Lines | Antiproliferative | 1.69 | [1] |
| Indole-isatin Hybrid (5w) | Human Cancer Cell Lines | Antiproliferative | 1.91 | [1] |
| N-Methyl-5,6,7-trimethoxyindole (21) | HUVEC | Antiproliferative | 0.022 - 0.125 | [2] |
| N-Methyl-5,6,7-trimethoxyindole (31) | HUVEC | Antiproliferative | 0.022 - 0.125 | [2] |
| 5-Hydroxyindole-3-carboxylic acid ester (5d) | MCF-7 | MTT Assay | 4.7 | [3] |
| Indole-2-formamide benzimidazole[2,1-b]thiazole (13b) | RAW264.7 | NO Inhibition | 10.992 | [4] |
| Indole-2-formamide benzimidazole[2,1-b]thiazole (13b) | RAW264.7 | IL-6 Inhibition | 2.294 | [4] |
| Indole-2-formamide benzimidazole[2,1-b]thiazole (13b) | RAW264.7 | TNF-α Inhibition | 12.901 | [4] |
Table 2: Anti-inflammatory Activity of 5-Methoxyindole Derivatives
| Compound/Derivative | Target/Assay | IC50 (µM) | Reference |
| Diapocynin (a methoxyphenol) | CCL2, CCL5, IL-6, IL-8, etc. | 20.3 | [5] |
| 2-Methoxyhydroquinone | CCL2, CCL5, IL-6, IL-8, etc. | 64.3 | [5] |
| Apocynin | CCL2, CCL5, IL-6, IL-8, etc. | 146.6 | [5] |
| Ursolic acid-indole derivative (UA-1) | NO Inhibition | 2.2 | [6] |
| Indole-2-formamide benzimidazole[2,1-b]thiazole (13b) | NO, IL-6, TNF-α inhibition | See Table 1 | [4] |
Table 3: Serotonin Receptor Binding Affinity of 5-Methoxyindole Derivatives
| Compound/Derivative | Receptor Subtype | Binding Affinity (Ki, nM) | Reference |
| 5-Methoxytryptamine | 5-HT7 | pKi 6.1 | [7] |
| Cilansetron | 5-HT3 | 0.19 | [8] |
| Indole-derived benzazepinone [I] | 5-HT3A | 8 | [9] |
Key Signaling Pathways in the Biological Activity of 5-Methoxyindole Derivatives
The diverse biological effects of 5-methoxyindole derivatives are mediated through their interaction with and modulation of key intracellular signaling pathways. Understanding these pathways is crucial for rational drug design and for elucidating the mechanism of action of novel compounds.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation, immunity, cell proliferation, and survival.[7][10] Dysregulation of this pathway is implicated in numerous diseases, including cancer and chronic inflammatory disorders. Some indole derivatives have been shown to suppress the NF-κB pathway, contributing to their anti-inflammatory and anticancer effects.[7][10]
p38 MAPK Signaling Pathway
The p38 Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade involved in cellular responses to stress, inflammation, and apoptosis.[11][12] Activation of p38 MAPK leads to the production of pro-inflammatory cytokines. Inhibition of this pathway is a key therapeutic strategy for inflammatory diseases. Several indole-based compounds have been identified as inhibitors of p38 MAPK.[11][12]
References
- 1. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Microbial metabolites indole derivatives sensitize mice to D-GalN/LPS induced-acute liver failure via the Tlr2/NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Investigation of Cytotoxic Effects of 5-Hydroxyindole-3-Carboxylic Acid and Ester Derivatives as Potential Anti-breast Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. acnp.org [acnp.org]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis and potential anti-inflammatory response of indole and amide derivatives of ursolic acid in LPS-induced RAW 264.7 cells and systemic inflammation mice model: Insights into iNOS, COX2 and NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Targeted Regulation of PI3K/Akt/mTOR/NF-κB Signaling by Indole Compounds and their Derivatives: Mechanistic Details and Biological Implications for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of high-affinity 5-HT3 receptor antagonists. Structure-affinity relationships of novel 1,7-annelated indole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. | BioWorld [bioworld.com]
- 10. Frontiers | New Insights Into Gut-Bacteria-Derived Indole and Its Derivatives in Intestinal and Liver Diseases [frontiersin.org]
- 11. Indole-based heterocyclic inhibitors of p38alpha MAP kinase: designing a conformationally restricted analogue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Research Progress of Indole Alkaloids: Targeting MAP Kinase Signaling Pathways in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
The Pivotal Role of Indole-3-Glyoxylates in Modern Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The indole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a vast array of biologically active compounds.[1] When combined with a glyoxylate or glyoxylamide moiety at the 3-position, it forms the indole-3-glyoxylate scaffold, a versatile template that has yielded a multitude of potent and selective therapeutic candidates. This technical guide provides an in-depth exploration of the synthesis, biological activities, and mechanisms of action of indole-3-glyoxylate derivatives, offering valuable insights for researchers in drug discovery and development.
Synthesis of the Indole-3-Glyoxylate Scaffold
The construction of the indole-3-glyoxylate core is typically achieved through a straightforward and efficient one-pot, multi-step synthesis.[2] The general approach involves the Friedel-Crafts acylation of a substituted or unsubstituted indole with oxalyl chloride. The resulting indol-3-ylglyoxylyl chloride intermediate is then reacted in situ with a variety of nucleophiles, most commonly amines, to afford the corresponding indole-3-glyoxylamides.
A generalized synthetic workflow is depicted below:
Biological Activities and Therapeutic Potential
Indole-3-glyoxylate derivatives have demonstrated a remarkable breadth of pharmacological activities, positioning them as promising candidates for the treatment of various diseases.
Anticancer Activity
A significant body of research has focused on the development of indole-3-glyoxylamides as potent anticancer agents. These compounds have been shown to inhibit the proliferation of a wide range of cancer cell lines, with some derivatives exhibiting nanomolar efficacy.
| Compound ID | Cancer Cell Line | IC50 | Reference |
| Compound 20 | DU145 (Prostate) | 93 nM | [3] |
| Compound 24 | Various Human Cancer Cell Lines | 4.37 - 10.36 µM | [3] |
| Compound 7f | DU145 (Prostate) | 140 nM | [4] |
| Indibulin (D-24851) | SKOV3 (Ovarian), U87 (Glioblastoma), ASPC-1 (Pancreatic) | Promising in vitro activity | [5] |
| Compound 4f | HT-29 (Colon) | 5.1 µM | [4] |
| Compound 4c | T47-D (Breast) | 11.5 µM | [4] |
| Compound 5r | HepG2 (Liver) | 10.56 µM | [4] |
| Compound 13d | DU145 (Prostate) | 93 nM | [4] |
Antimalarial Activity
The emergence of drug-resistant strains of Plasmodium falciparum necessitates the discovery of novel antimalarial agents. Indole-3-glyoxylate derivatives have shown significant promise in this area, with several compounds exhibiting potent parasite growth inhibition.[6]
| Compound ID | Plasmodium falciparum Strain | Activity | Reference |
| Indole-3-glyoxyl tyrosine derivatives | - | >85% parasite growth inhibition | [6] |
| Indole-sulfonamide derivative 11 | K1 (multidrug-resistant) | IC50 = 2.79 µM | [7] |
Antiviral Activity
Recent studies have highlighted the potential of indole derivatives as antiviral agents, including activity against SARS-CoV-2.
| Compound ID | Virus | IC50 | Reference |
| 6-bromo-5-methoxy-1-methyl-2-(1-piperidinomethyl)-3-(2-diethylaminoethoxy) carbonylindole dihydrochloride | SARS-CoV-2 | 1.06 µg/mL | [8] |
Mechanisms of Action
The diverse biological activities of indole-3-glyoxylates stem from their ability to interact with various molecular targets. Two of the most well-characterized mechanisms of action are the inhibition of tubulin polymerization and the disruption of the p53-MDM2 protein-protein interaction.
Tubulin Polymerization Inhibition
Many indole-3-glyoxylamide derivatives exert their anticancer effects by interfering with microtubule dynamics.[9][10] They bind to the colchicine-binding site on β-tubulin, which prevents the polymerization of tubulin dimers into microtubules.[11] This disruption of the microtubule network leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis in cancer cells.[12]
p53-MDM2 Interaction Inhibition
The tumor suppressor protein p53 plays a crucial role in preventing cancer development.[13] Its activity is negatively regulated by the oncoprotein MDM2, which binds to p53 and promotes its degradation.[1][14] Certain indole-3-glyoxylamide derivatives have been designed to inhibit the p53-MDM2 interaction.[3] By binding to MDM2 in the p53-binding pocket, these compounds prevent the degradation of p53, leading to its accumulation and the activation of p53-mediated apoptosis in cancer cells.
Experimental Protocols
General Procedure for the Synthesis of Indole-3-glyoxylamides[2]
-
To a solution of the appropriate indole (1.0 eq) in anhydrous diethyl ether or THF at 0 °C under an argon atmosphere, add oxalyl chloride (1.1 eq) dropwise.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Evaporate the solvent under reduced pressure to obtain the crude indol-3-ylglyoxylyl chloride.
-
Dissolve the crude intermediate in a suitable anhydrous solvent (e.g., THF, DCM).
-
Add the desired amine (1.2 eq) and a base such as triethylamine or pyridine (2.0 eq) to the solution.
-
Stir the reaction mixture at room temperature overnight.
-
Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired indole-3-glyoxylamide.
In Vitro Tubulin Polymerization Assay[11]
-
Prepare a reaction mixture containing purified tubulin (e.g., 2 mg/mL) in a polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA, 1 mM GTP, and 10% glycerol).
-
Add various concentrations of the test compound (dissolved in DMSO) or vehicle control to the reaction mixture.
-
Incubate the mixture at 37 °C.
-
Monitor the increase in absorbance at 340 nm over time using a spectrophotometer equipped with a temperature-controlled cuvette holder. The increase in absorbance corresponds to the extent of tubulin polymerization.
-
Calculate the percentage of inhibition at each compound concentration and determine the IC50 value.
p53-MDM2 Interaction Assay (Fluorescence Polarization)[15]
-
Prepare a fluorescently labeled p53-derived peptide probe.
-
In a microplate, add the fluorescent probe, recombinant MDM2 protein, and various concentrations of the test compound in an appropriate assay buffer.
-
Incubate the plate at room temperature to allow the binding to reach equilibrium.
-
Measure the fluorescence polarization of each well using a suitable plate reader.
-
A decrease in fluorescence polarization indicates the displacement of the fluorescent probe from MDM2 by the test compound.
-
Calculate the percentage of inhibition and determine the IC50 value.
Conclusion and Future Perspectives
Indole-3-glyoxylates represent a highly promising and versatile scaffold in medicinal chemistry. Their synthetic accessibility, coupled with their diverse and potent biological activities, makes them attractive candidates for further drug development. The well-elucidated mechanisms of action, such as tubulin polymerization inhibition and p53-MDM2 interaction disruption, provide a solid foundation for rational drug design and optimization. Future research in this area will likely focus on refining the structure-activity relationships to enhance potency and selectivity, as well as exploring novel therapeutic applications for this remarkable class of compounds. The potential for developing indole-3-glyoxylate-based allosteric modulators also presents an exciting avenue for future investigation.[3]
References
- 1. The MDM2-p53 pathway revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cheminformatics-Guided Exploration of Synthetic Marine Natural Product-Inspired Brominated Indole-3-Glyoxylamides and Their Potentials for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Indol-3-ylglyoxylamide as Privileged Scaffold in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ajprd.com [ajprd.com]
- 5. Indole-3-Glyoxylamide- An Important Scaffold for Anticancer Activity | Asian Journal of Pharmaceutical Research and Development [ajprd.com]
- 6. Indole-3-glyoxyl tyrosine: synthesis and antimalarial activity against Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Investigations on Anticancer and Antimalarial Activities of Indole-Sulfonamide Derivatives and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In Vitro Antiviral Activity of a New Indol-3-carboxylic Acid Derivative Against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benthamscience.com [benthamscience.com]
- 10. Indole based Tubulin Polymerization Inhibitors: An Update on Recent Developments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. p53/MDM2 signaling pathway in aging, senescence and tumorigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
An In-depth Technical Guide on Ethyl 2-(5-methoxy-1H-indol-3-yl)-2-oxoacetate: Discovery, Synthesis, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 2-(5-methoxy-1H-indol-3-yl)-2-oxoacetate, a member of the indole-3-glyoxylate family, is a versatile chemical intermediate with potential applications in medicinal chemistry. This technical guide provides a comprehensive overview of its discovery, synthesis, and known context within drug discovery and development. While specific biological data for this exact compound is limited in publicly accessible literature, this document consolidates available synthetic protocols and discusses the broader biological significance of the indole-3-glyoxylate scaffold.
Introduction and Discovery
The indole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. The introduction of a glyoxylate group at the 3-position of the indole ring gives rise to indole-3-glyoxylates, a class of compounds that has garnered significant interest for their diverse biological activities.
The specific discovery of this compound is not well-documented in seminal, standalone publications. It has largely emerged in the scientific literature as a chemical intermediate for the synthesis of more complex molecules. Its history is therefore intertwined with the broader exploration of indole-3-glyoxylate derivatives as potential therapeutic agents. Research into this class of compounds has shown that they can serve as precursors for various biologically active molecules, including potential anticancer and antimalarial agents.[1][2]
Physicochemical Properties
While detailed experimental data for the target compound is scarce, some of its basic properties are known.
| Property | Value | Source |
| CAS Number | 14771-33-6 | [3] |
| Molecular Formula | C13H13NO4 | [3] |
| Molecular Weight | 247.25 g/mol | [3] |
For the closely related compound, ethyl 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetate, more extensive data is available, which may provide some insight into the physicochemical characteristics of the target compound.[4]
Synthesis and Experimental Protocols
The synthesis of this compound is typically achieved through the acylation of 5-methoxyindole. A common and effective method involves a two-step process starting from 5-methoxyindole.
General Synthesis Workflow
The synthesis generally proceeds via an initial acylation of the indole ring at the C3 position with an oxalyl chloride derivative, followed by esterification.
Caption: General synthesis workflow.
Detailed Experimental Protocol
A widely cited protocol for the synthesis of this compound is as follows:[3]
Step 1: Synthesis of 2-(5-methoxy-1H-indol-3-yl)-2-oxoacetyl chloride
This step involves the Friedel-Crafts acylation of 5-methoxyindole with oxalyl chloride. (Note: Specific reaction conditions for this step are not detailed in the provided source but are standard organic chemistry practice).
Step 2: Synthesis of this compound
To a solution of 2-(5-methoxy-1H-indol-3-yl)-2-oxoacetyl chloride (14.78 g, 62.20 mmol) in ethanol (144 mL), triethylamine (Et3N) (10.40 mL, 74.63 mmol) is added at 0 °C. The resulting yellow suspension is stirred at room temperature for 1 hour. The precipitate is then filtered off and washed with cold ethanol and diethyl ether to yield this compound as an orange oil.[3]
Quantitative Data from Synthesis: [3]
| Parameter | Value |
| Starting Material (acyl chloride) | 14.78 g (62.20 mmol) |
| Ethanol | 144 mL |
| Triethylamine | 10.40 mL (74.63 mmol) |
| LC-MS Retention Time (tR) | 0.63 min |
| [M+H]+ | 248.13 |
Biological Activity and Potential Applications
While direct biological studies on this compound are not extensively reported, the broader class of indole-3-glyoxylamides has shown significant promise in several therapeutic areas. This suggests that the title compound could serve as a valuable scaffold or intermediate for the development of novel drugs.
Anticancer Activity
Numerous studies have highlighted the potential of indole-3-glyoxylamide derivatives as anticancer agents.[2][5] These compounds have been shown to exhibit a broad spectrum of activity against various cancer cell lines, including murine leukemia and human gastric, breast, and uterus cancers.[2] Some derivatives have been found to induce apoptosis and cause DNA fragmentation in cancer cells.[2] The general mechanism often involves the inhibition of tubulin polymerization, a critical process in cell division.
Antimalarial Activity
Indole-3-glyoxyl derivatives have also been investigated for their antimalarial properties.[1][6] Certain compounds have demonstrated significant parasite growth inhibition against Plasmodium falciparum, the parasite responsible for the most virulent form of malaria in humans.[1][6] Importantly, some of these derivatives have shown low cytotoxicity against human cells, indicating a favorable therapeutic window.[1]
Logical Relationship for Drug Discovery
The use of this compound as a building block in drug discovery follows a logical progression from a core scaffold to a diverse library of potential drug candidates.
References
- 1. Indole-3-glyoxyl tyrosine: synthesis and antimalarial activity against Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of N-heterocyclic indolyl glyoxylamides as orally active anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound synthesis - chemicalbook [chemicalbook.com]
- 4. Ethyl 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
The Therapeutic Potential of Indole Glyoxylamides: A Technical Guide for Drug Discovery Professionals
Introduction
The indole nucleus is a prominent scaffold in medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a wide range of biological targets.[1][2] When combined with a glyoxylamide moiety, it forms the indole-3-glyoxylamide scaffold, a versatile template that has given rise to a multitude of derivatives with significant therapeutic potential.[1][2] These compounds have demonstrated a broad spectrum of pharmacological activities, including anticancer, antibacterial, neuroprotective, and enzyme-inhibiting properties.[3][4][5] This technical guide provides an in-depth overview of the current landscape of indole glyoxylamide research, focusing on their therapeutic applications, mechanisms of action, and the experimental methodologies used to evaluate their efficacy. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the discovery and development of novel therapeutics.
Anticancer Applications
Indole glyoxylamides have emerged as a promising class of anticancer agents, with several derivatives demonstrating potent activity against a variety of cancer cell lines, including multidrug-resistant phenotypes.[6][7] Their mechanisms of action are diverse and often multi-targeted, making them attractive candidates for further development.
Tubulin Polymerization Inhibition
A primary mechanism of anticancer activity for many indole glyoxylamides is the inhibition of tubulin polymerization.[4][8][9] By binding to the colchicine site on β-tubulin, these compounds disrupt the formation and dynamics of microtubules, which are essential components of the cytoskeleton involved in cell division, intracellular transport, and maintenance of cell shape.[2][8] This disruption leads to cell cycle arrest in the G2/M phase and subsequent induction of apoptosis.[2]
Several indole-3-glyoxylamide derivatives have been reported as potent tubulin polymerization inhibitors. For instance, a series of N-heterocyclic indolyl glyoxylamides exhibited a broad spectrum of anticancer activity with IC50 values in the nanomolar to low micromolar range.[6] Notably, compound 7 from this series showed potent growth inhibition with IC50 values ranging from 17 to 1711 nM across various human cancer cells.[6] Another study reported a series of indole-3-glyoxylamides that retain potent tubulin polymerization activity, with a subset of compounds shown to disrupt the cellular microtubule network and exert cytotoxic effects against multiple cancer cell lines.[8][9]
Experimental Workflow: Evaluation of Tubulin Polymerization Inhibition
Caption: Workflow for assessing tubulin polymerization inhibition.
Other Anticancer Mechanisms
Beyond tubulin inhibition, indole glyoxylamides have been shown to exert their anticancer effects through various other mechanisms:
-
Topoisomerase II Inhibition: Some derivatives, such as β-carboline indol-3-yl-glyoxylamide hybrids, have been found to bind to DNA and inhibit topoisomerase II, an enzyme crucial for DNA replication and repair.[1][2]
-
MDM2 and TSPO Dual Targeting: A rationally designed compound was developed to covalently bind to both MDM2 and the translocator protein (TSPO), representing a multi-target approach to cancer therapy.[2]
-
Induction of Apoptosis: Many indole glyoxylamides have been shown to induce apoptosis in cancer cells, as evidenced by DNA fragmentation and other cellular markers.[6]
Table 1: Anticancer Activity of Selected Indole Glyoxylamide Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Mechanism of Action | Reference |
| 7 | Human Gastric, Breast, Uterus | 0.017 - 1.711 | Growth Inhibition, Apoptosis Induction | [6] |
| 13 | P388 Leukemic Cancer Cells | Dose-dependent survival increase | Not specified | [6] |
| 20 | DU145 (Prostate) | 0.093 | Tubulin Polymerization Inhibition (68.5%) | [1] |
| 24 | Various Human Cancer Cell Lines | 4.37 - 10.36 | Apoptosis Induction, DNA Binding, TopoII Inhibition | [1][2] |
| 30 | A2780, SKOV-3 (Ovarian) | Low nanomolar (EC50 for TrxR inhibition) | TrxR Inhibition | [1] |
Antibacterial Applications
The indole glyoxylamide scaffold has also been explored for the development of novel antibacterial agents. Molecular modeling studies suggest that the glyoxylamide moiety plays a key role in the interaction with bacterial enzymes, such as topoisomerase II and dihydrofolate reductase.[1]
One study reported a series of N-1, C-3, and C-5 substituted bis-indoles, where compound 35 was identified as the most active, generating a significant zone of inhibition against bacterial growth.[1] Another approach involved designing indole-glyoxylamide conjugates and evaluating their antibacterial activity against both Gram-positive (Bacillus subtilis) and Gram-negative (Escherichia coli) bacteria.[10] The results indicated that derivatives with nitro (NO2) and chloro (Cl) substitutions showed potent antibacterial activity.[10]
Signaling Pathway: Proposed Antibacterial Mechanism
Caption: Inhibition of essential bacterial enzymes by indole glyoxylamides.
Neuroprotective and Other Applications
The therapeutic potential of indole-based compounds, including glyoxylamides, extends to neurodegenerative diseases.[11][12] The indole scaffold is present in many bioactive molecules that play crucial roles in the central nervous system.[13] Research has explored the use of indole derivatives for their antioxidant, anti-inflammatory, and neuroprotective effects. Specifically, they have been investigated for their ability to combat oxidative stress, a key factor in neurodegeneration, and to prevent the misfolding and aggregation of proteins implicated in diseases like Alzheimer's and Parkinson's.[14]
Furthermore, synthetic marine natural product-inspired brominated indole-3-glyoxylamides have been evaluated for a range of biological activities.[3] These compounds have shown binding affinity to the Parkinson's disease-associated amyloid protein alpha-synuclein and inhibitory activities against the SARS-CoV-2 3CL protease and chymotrypsin.[3]
Another area of investigation is the inhibition of pancreatic lipase for the treatment of obesity. A series of indole glyoxylamide analogues were synthesized and evaluated for their inhibitory activity against porcine pancreatic lipase.[15][16] Compound 8f from this series exhibited competitive inhibition with an IC50 value of 4.92 µM, comparable to the standard drug orlistat.[15][16]
Table 2: Other Therapeutic Applications and Activities
| Compound/Series | Target | Activity | Application | Reference |
| Brominated Indole-3-Glyoxylamides | Alpha-synuclein | Binding Affinity | Neurodegenerative Diseases | [3] |
| Brominated Indole-3-Glyoxylamides | SARS-CoV-2 3CLpro | Inhibitory Activity | Antiviral | [3] |
| 8f | Pancreatic Lipase | IC50 = 4.92 µM (Competitive Inhibition) | Anti-obesity | [15][16] |
Experimental Protocols
A crucial aspect of drug discovery is the ability to reliably assess the biological activity of synthesized compounds. Below are detailed methodologies for key experiments cited in the evaluation of indole glyoxylamides.
Synthesis of Indole-3-Glyoxylamides
A general and efficient method for the synthesis of indole-3-glyoxylamides involves a one-pot, multi-step reaction.
Protocol:
-
Diacylation: The appropriately substituted indole is reacted with oxalyl chloride under an inert atmosphere (e.g., argon) at room temperature for approximately 45 minutes.[3]
-
Amide Coupling: The resulting crude acyl chloride is then reacted with the desired amine. The reaction conditions may vary depending on the amine's reactivity and solubility. For instance, for poorly soluble amino acids, dimethylformamide (DMF) and heat (~90°C) can be used to ensure good solubilization and reaction yield.[3]
-
Purification: The crude reaction mixture is purified using techniques such as preparative reversed-phase high-pressure liquid chromatography (RP-HPLC).[3]
In Vitro Tubulin Polymerization Assay
This assay measures the ability of a compound to inhibit the polymerization of purified tubulin into microtubules.
Protocol:
-
Reaction Mixture Preparation: A reaction mixture is prepared containing purified tubulin (e.g., from bovine brain), a GTP solution, and a polymerization buffer (e.g., PIPES buffer).
-
Compound Addition: The indole glyoxylamide derivative, dissolved in a suitable solvent (e.g., DMSO), is added to the reaction mixture at various concentrations. A vehicle control (solvent only) is also included.
-
Initiation of Polymerization: The reaction is initiated by warming the mixture to 37°C.
-
Measurement of Polymerization: The polymerization of tubulin into microtubules causes an increase in the turbidity of the solution, which is monitored by measuring the absorbance at 340 nm over time using a spectrophotometer equipped with a temperature-controlled cuvette holder.
-
Data Analysis: The rate of polymerization is determined from the slope of the linear portion of the absorbance versus time curve. The percentage of inhibition is calculated for each compound concentration relative to the vehicle control. The IC50 value is then determined by plotting the percentage of inhibition against the compound concentration.
Cell Viability (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Protocol:
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the indole glyoxylamide derivatives for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT). The plates are then incubated for a few hours to allow the mitochondrial reductases in viable cells to convert the yellow MTT into purple formazan crystals.
-
Formazan Solubilization: The formazan crystals are solubilized by adding a solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The cell viability is expressed as a percentage of the control (untreated cells). The IC50 value, the concentration of the compound that causes a 50% reduction in cell viability, is calculated from the dose-response curve.
Conclusion
Indole glyoxylamides represent a highly versatile and promising class of compounds with a wide array of potential therapeutic applications. Their ability to interact with multiple biological targets, coupled with their synthetic tractability, makes them an attractive scaffold for the development of novel drugs. The research highlighted in this guide demonstrates significant progress in elucidating their mechanisms of action and identifying potent derivatives in the areas of oncology, infectious diseases, and metabolic disorders. Further exploration of the structure-activity relationships, optimization of pharmacokinetic properties, and in vivo evaluation of lead compounds will be crucial in translating the therapeutic potential of indole glyoxylamides into clinical reality. This technical guide serves as a foundational resource to inform and guide future research and development efforts in this exciting field.
References
- 1. Indol-3-ylglyoxylamide as Privileged Scaffold in Medicinal Chemistry [mdpi.com]
- 2. Indol-3-ylglyoxylamide as Privileged Scaffold in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cheminformatics-Guided Exploration of Synthetic Marine Natural Product-Inspired Brominated Indole-3-Glyoxylamides and Their Potentials for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ajprd.com [ajprd.com]
- 5. chemimpex.com [chemimpex.com]
- 6. Synthesis and biological evaluation of N-heterocyclic indolyl glyoxylamides as orally active anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Indole- and indolizine-glyoxylamides displaying cytotoxicity against multidrug resistant cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. An Orally Bioavailable, Indole-3-glyoxylamide Based Series of Tubulin Polymerization Inhibitors Showing Tumor Growth Inhibition in a Mouse Xenograft Model of Head and Neck Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ijper.org [ijper.org]
- 11. Indole-Based Compounds in the Development of Anti-Neurodegenerative Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Indole-Based Compounds in the Development of Anti-Neurodegenerative Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Biomedical Importance of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Investigating Therapeutic Effects of Indole Derivatives Targeting Inflammation and Oxidative Stress in Neurotoxin-Induced Cell and Mouse Models of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Design, synthesis, biological evaluation and molecular modelling studies of indole glyoxylamides as a new class of potential pancreatic lipase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Methodological & Application
synthesis of ethyl 2-(5-methoxy-1H-indol-3-yl)-2-oxoacetate from 5-methoxyindole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the synthesis of ethyl 2-(5-methoxy-1H-indol-3-yl)-2-oxoacetate, a valuable intermediate in pharmaceutical research and drug development. The described method is a two-step process commencing with the Friedel-Crafts acylation of 5-methoxyindole with oxalyl chloride to yield an acid chloride intermediate, which is subsequently esterified with ethanol. This document includes comprehensive experimental procedures, a summary of reagents and expected yields, and a visual representation of the synthetic workflow.
Introduction
Indole derivatives are a prominent class of heterocyclic compounds that form the core structure of many biologically active molecules and pharmaceuticals. Specifically, 3-substituted indoles are of significant interest. The synthesis of this compound provides a key building block for the elaboration of more complex molecular architectures. The presented protocol outlines a reliable and reproducible method for the preparation of this compound from commercially available 5-methoxyindole.
Reaction Scheme
The synthesis proceeds through a two-step reaction sequence:
-
Friedel-Crafts Acylation: 5-methoxyindole is acylated at the C3 position using oxalyl chloride to form the intermediate, 2-(5-methoxy-1H-indol-3-yl)-2-oxoacetyl chloride.
-
Esterification: The resulting acid chloride is reacted with ethanol in the presence of a base to afford the final product, this compound.
Experimental Protocol
Materials and Reagents
| Reagent | Formula | Molecular Weight ( g/mol ) | CAS Number | Notes |
| 5-Methoxyindole | C₉H₉NO | 147.17 | 1006-94-6 | Starting material |
| Oxalyl chloride | (COCl)₂ | 126.93 | 79-37-8 | Acylating agent |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 75-09-2 | Anhydrous, reaction solvent |
| Ethanol | C₂H₅OH | 46.07 | 64-17-5 | Anhydrous, for esterification |
| Triethylamine (Et₃N) | C₆H₁₅N | 101.19 | 121-44-8 | Base |
| Diethyl ether | (C₂H₅)₂O | 74.12 | 60-29-7 | For washing |
Step 1: Synthesis of 2-(5-methoxy-1H-indol-3-yl)-2-oxoacetyl chloride
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 5-methoxyindole (1.0 eq) in anhydrous dichloromethane (DCM).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add oxalyl chloride (1.1 eq) dropwise to the stirred solution over 15-20 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 1-2 hours.
-
The formation of the intermediate acid chloride is typically observed as a precipitate. The resulting slurry is used directly in the next step without isolation.
Step 2: Synthesis of this compound
-
To the reaction mixture from Step 1, add anhydrous ethanol (5.0 eq) dropwise at 0 °C.
-
Following the addition of ethanol, add triethylamine (1.2 eq) to the suspension at 0 °C.[1]
-
Allow the reaction mixture to warm to room temperature and stir for 1 hour.[1]
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, the precipitate is filtered off and washed with cold ethanol and diethyl ether to yield the crude product.[1]
-
The filtrate can be concentrated under reduced pressure, and the residue purified by column chromatography on silica gel if necessary.
Data Presentation
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State |
| 5-Methoxyindole | C₉H₉NO | 147.17 | Solid |
| This compound | C₁₃H₁₃NO₄ | 247.25 | Orange oil |
Visualizations
Synthetic Workflow
Caption: Synthetic workflow for the preparation of this compound.
Reaction Mechanism Overview
Caption: Overview of the reaction mechanism.
Safety Precautions
-
Oxalyl chloride is corrosive and toxic. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Dichloromethane is a volatile and potentially carcinogenic solvent. Use it in a fume hood.
-
Triethylamine is a corrosive and flammable liquid. Handle with care.
-
All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from reacting with the reagents.
Conclusion
The protocol described in this application note provides a straightforward and efficient method for the synthesis of this compound. This procedure is suitable for laboratory-scale synthesis and can be a valuable resource for researchers in the fields of medicinal chemistry and organic synthesis. The use of readily available starting materials and well-established reaction conditions makes this a practical approach for the preparation of this important synthetic intermediate.
References
Application Notes and Protocols: Synthesis of Ethyl 2-(5-methoxy-1H-indol-3-yl)-2-oxoacetate
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of ethyl 2-(5-methoxy-1H-indol-3-yl)-2-oxoacetate, a valuable intermediate in the synthesis of various biologically active indole derivatives. The described two-step procedure involves the initial formation of an acid chloride intermediate, followed by esterification to yield the final product.
Experimental Protocols
The synthesis is performed in two main steps:
Step 1: Synthesis of 2-(5-methoxy-1H-indol-3-yl)-2-oxoacetyl chloride
This initial step involves the Friedel-Crafts acylation of 5-methoxyindole with oxalyl chloride to form the key acid chloride intermediate.
-
Materials:
-
5-methoxyindole
-
Oxalyl chloride
-
Anhydrous diethyl ether (Et₂O)
-
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 5-methoxyindole in anhydrous diethyl ether.
-
Carefully add oxalyl chloride to the suspension at room temperature. An excess of oxalyl chloride is typically used.
-
Heat the reaction mixture to reflux and maintain stirring for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to ambient temperature.
-
The resulting solid precipitate, 2-(5-methoxy-1H-indol-3-yl)-2-oxoacetyl chloride, is collected by filtration.
-
Wash the collected solid with cold diethyl ether to remove any unreacted starting materials.
-
The crude product can be used directly in the next step without further purification.
-
Step 2: Synthesis of this compound
The acid chloride intermediate is then reacted with ethanol in the presence of a base to yield the desired ethyl ester.[1]
-
Materials:
-
2-(5-methoxy-1H-indol-3-yl)-2-oxoacetyl chloride (from Step 1)
-
Ethanol (EtOH)
-
Triethylamine (Et₃N)
-
Diethyl ether (Et₂O)
-
-
Procedure:
-
In a suitable reaction vessel, dissolve the 2-(5-methoxy-1H-indol-3-yl)-2-oxoacetyl chloride in ethanol and cool the solution to 0 °C in an ice bath.
-
Slowly add triethylamine to the cooled solution. A yellow suspension is expected to form.[1]
-
Allow the reaction mixture to warm to room temperature and stir for approximately one hour.[1]
-
The precipitate formed (triethylamine hydrochloride) is removed by filtration.[1]
-
Wash the filter cake with cold ethanol and then diethyl ether.[1]
-
The filtrate, containing the desired product, is concentrated under reduced pressure to yield crude this compound, which may present as an orange oil.[1]
-
-
Purification:
-
Recrystallization: For analogous compounds, recrystallization from a suitable solvent like cyclohexane has been reported to yield pure crystalline product.
-
Silica Gel Chromatography: The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of ethyl acetate and petroleum ether) to afford the pure compound.
-
Data Presentation
The following table summarizes the quantitative data for the synthesis of this compound based on a literature procedure.[1]
| Step | Reactant 1 | Amount (g) | Moles (mmol) | Reactant 2 | Amount (mL) | Moles (mmol) | Reactant 3 | Amount (mL) | Moles (mmol) | Solvent | Volume (mL) | Temperature (°C) | Time (h) | Product |
| 1 | 5-methoxyindole | - | - | Oxalyl chloride | - | - | - | - | - | Et₂O | - | Reflux | - | 2-(5-methoxy-1H-indol-3-yl)-2-oxoacetyl chloride |
| 2 | 2-(5-methoxy-1H-indol-3-yl)-2-oxoacetyl chloride | 14.78 | 62.20 | Ethanol | 144 | - | Et₃N | 10.40 | 74.63 | - | - | 0 to RT | 1 | This compound |
Note: The quantities for Step 1 are not specified in the provided search results but should be calculated based on the desired scale of the reaction, typically using a slight excess of oxalyl chloride.
Mandatory Visualization
The following diagram illustrates the experimental workflow for the synthesis of this compound.
Caption: Workflow for the synthesis of this compound.
References
Ethyl 2-(5-methoxy-1H-indol-3-yl)-2-oxoacetate: A Versatile Precursor in the Synthesis of Bioactive Molecules
For Researchers, Scientists, and Drug Development Professionals
Introduction: Ethyl 2-(5-methoxy-1H-indol-3-yl)-2-oxoacetate is a valuable and versatile precursor in organic synthesis, particularly in the development of pharmacologically active compounds. Its indole-3-glyoxylate core serves as a key building block for a range of bioactive molecules, including tryptamine derivatives with neurological activity and indole-3-glyoxylamides exhibiting potent anticancer properties. The presence of the 5-methoxy group is a common feature in many biologically active indole alkaloids and synthetic analogs. This document provides detailed application notes and experimental protocols for the utilization of this precursor in the synthesis of high-value compounds.
Application in the Synthesis of Indole-3-Glyoxylamides as Anticancer Agents
Indole-3-glyoxylamides derived from this compound have emerged as a promising class of anticancer agents. These compounds often act as tubulin polymerization inhibitors, binding to the colchicine site on β-tubulin. This interaction disrupts microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis in cancer cells.
General Workflow for Synthesis and Evaluation of Indole-3-Glyoxylamide Derivatives
Caption: Workflow for the synthesis and evaluation of anticancer indole-3-glyoxylamides.
Experimental Protocol: Synthesis of N-Substituted 2-(5-methoxy-1H-indol-3-yl)-2-oxoacetamides
Materials:
-
This compound
-
Primary or secondary amine (e.g., benzylamine, piperidine)
-
Anhydrous solvent (e.g., Toluene, THF, or DMF)
-
Coupling agent (e.g., HATU) or catalyst (e.g., NaCN)
-
Base (e.g., DIPEA) for coupling agent-mediated reactions
-
Silica gel for column chromatography
Procedure (Direct Amidation):
-
To a solution of this compound (1.0 eq) in anhydrous toluene, add the desired primary or secondary amine (1.2 eq).
-
Add a catalytic amount of sodium cyanide (0.1 eq).
-
Heat the reaction mixture at reflux for 12-24 hours, monitoring the progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with 1N HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-substituted 2-(5-methoxy-1H-indol-3-yl)-2-oxoacetamide.
| Amine | Product | Yield (%) | Reference |
| Benzylamine | N-benzyl-2-(5-methoxy-1H-indol-3-yl)-2-oxoacetamide | 75-85 | General procedure |
| Cyclohexylamine | N-cyclohexyl-2-(5-methoxy-1H-indol-3-yl)-2-oxoacetamide | 70-80 | General procedure |
| Piperidine | 2-(5-methoxy-1H-indol-3-yl)-1-(piperidin-1-yl)ethane-1,2-dione | 80-90 | General procedure |
| 4-Fluoroaniline | N-(4-fluorophenyl)-2-(5-methoxy-1H-indol-3-yl)-2-oxoacetamide | 65-75 | General procedure |
Signaling Pathway: Inhibition of Tubulin Polymerization
Indole-3-glyoxylamides interfere with microtubule dynamics, a critical process for cell division.
Caption: Mechanism of action of indole-3-glyoxylamides as tubulin polymerization inhibitors.
Application in the Synthesis of Tryptamines and Melatonin
This compound is a strategic starting material for the synthesis of 5-methoxytryptamine, a key intermediate for the production of the neurohormone melatonin. The synthetic route involves the conversion of the ethyl ester to an amide, followed by reduction of both the amide and the ketone functionalities.
Synthetic Pathway to 5-Methoxytryptamine and Melatonin
Caption: Synthetic route from the precursor to melatonin.
Experimental Protocol: Synthesis of 5-Methoxytryptamine
Step 1: Synthesis of 2-(5-methoxy-1H-indol-3-yl)-2-oxoacetamide
Materials:
-
This compound
-
Ammonia solution (e.g., 7N in methanol)
-
Anhydrous Methanol
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous methanol.
-
Add a solution of ammonia in methanol (excess, e.g., 10 eq).
-
Stir the reaction mixture at room temperature for 24-48 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure.
-
The crude 2-(5-methoxy-1H-indol-3-yl)-2-oxoacetamide can be used in the next step without further purification or can be purified by recrystallization.
Step 2: Reduction to 5-Methoxytryptamine
Materials:
-
2-(5-methoxy-1H-indol-3-yl)-2-oxoacetamide
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Sodium sulfate, anhydrous
-
Hydrochloric acid (for salt formation)
Procedure:
-
To a stirred suspension of LiAlH₄ (4.0 eq) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), slowly add a solution of 2-(5-methoxy-1H-indol-3-yl)-2-oxoacetamide (1.0 eq) in anhydrous THF.
-
After the addition is complete, heat the reaction mixture to reflux for 4-6 hours.
-
Cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the sequential addition of water, 15% aqueous NaOH, and then water again (Fieser workup).
-
Filter the resulting solid and wash it thoroughly with THF.
-
Combine the filtrate and washings, and dry over anhydrous Na₂SO₄.
-
Concentrate the solution under reduced pressure to obtain crude 5-methoxytryptamine.
-
The crude product can be purified by column chromatography or by conversion to its hydrochloride salt.
| Reactant | Product | Reagents | Yield (%) |
| 2-(5-methoxy-1H-indol-3-yl)-2-oxoacetamide | 5-Methoxytryptamine | LiAlH₄, THF | 60-70 |
Experimental Protocol: Synthesis of Melatonin from 5-Methoxytryptamine
Materials:
-
5-Methoxytryptamine
-
Acetic anhydride
-
Pyridine or Triethylamine
-
Dichloromethane (DCM) or Ethyl acetate
Procedure:
-
Dissolve 5-methoxytryptamine (1.0 eq) in DCM.
-
Add triethylamine (1.5 eq) and cool the mixture to 0 °C.
-
Slowly add acetic anhydride (1.2 eq).
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Wash the reaction mixture with water, 1N HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude melatonin can be purified by recrystallization from a suitable solvent (e.g., ethyl acetate/hexanes).
| Reactant | Product | Reagents | Yield (%) | Reference |
| 5-Methoxytryptamine | Melatonin | Acetic anhydride, Triethylamine, DCM | 80-90 | [1] |
This compound is a highly valuable and adaptable precursor for the synthesis of a diverse range of biologically active indole derivatives. The protocols and data presented herein demonstrate its utility in the straightforward preparation of potent anticancer agents and key neurochemicals. These applications highlight the importance of this building block in modern drug discovery and development, providing researchers with a reliable starting point for the exploration of new therapeutic agents.
References
Application Notes and Protocols for Ethyl 2-(5-methoxy-1H-indol-3-yl)-2-oxoacetate in Tubulin Polymerization Inhibition Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing ethyl 2-(5-methoxy-1H-indol-3-yl)-2-oxoacetate, a potent indole-based inhibitor of tubulin polymerization, in cancer research. Indole derivatives are a significant class of compounds that target the colchicine binding site on β-tubulin, leading to the disruption of microtubule dynamics, cell cycle arrest, and apoptosis in cancer cells.
Microtubules are essential components of the cytoskeleton, playing a crucial role in cell division, intracellular transport, and the maintenance of cell shape.[1][2] Their dynamic nature, characterized by alternating phases of polymerization and depolymerization, is a key target for anticancer drug development.[3] this compound belongs to the family of indole-3-glyoxylamides, which have been identified as effective tubulin polymerization inhibitors.[4][5]
Data Presentation
While specific quantitative data for this compound is not extensively published, the following table summarizes the biological activities of structurally related indole-3-glyoxylamide derivatives against various cancer cell lines and their inhibitory effects on tubulin polymerization. This data provides a strong rationale for investigating the potential of the title compound.
| Compound ID | Cancer Cell Line | Cytotoxicity IC50 (µM) | Tubulin Polymerization Inhibition IC50 (µM) | Reference |
| Compound 7d | HeLa | 0.52 | Not Reported | [6] |
| MCF-7 | 0.34 | |||
| HT-29 | 0.86 | |||
| Compound 7f | DU145 | 0.14 | 0.40 | [2] |
| Compound 20 | DU145 | 0.093 | 68.5% inhibition | [5] |
Experimental Protocols
Herein, we provide detailed protocols for two key experiments to assess the efficacy of this compound: an in vitro tubulin polymerization assay and a cell-based MTT assay for cytotoxicity.
1. In Vitro Tubulin Polymerization Assay (Turbidity-Based)
This assay monitors the polymerization of purified tubulin into microtubules by measuring the increase in turbidity of the solution.
Materials:
-
Purified tubulin protein (>99%)
-
General Tubulin Buffer (80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9)
-
GTP solution (10 mM)
-
Glycerol
-
This compound
-
Positive control (e.g., Colchicine)
-
Negative control (e.g., DMSO)
-
96-well microplate
-
Temperature-controlled spectrophotometer
Protocol:
-
Preparation of Reagents:
-
Reconstitute purified tubulin in General Tubulin Buffer to a final concentration of 2 mg/mL. Keep on ice.
-
Prepare a 1 M stock solution of GTP in distilled water.
-
Prepare a stock solution of this compound in DMSO. Prepare serial dilutions to achieve final desired concentrations.
-
-
Assay Procedure:
-
On ice, add 5 µL of the test compound dilutions, positive control, or DMSO to the wells of a pre-chilled 96-well plate.
-
Prepare the tubulin reaction mixture by adding GTP to the reconstituted tubulin solution to a final concentration of 1 mM and glycerol to 10% (v/v).
-
Initiate the polymerization by adding 45 µL of the tubulin reaction mixture to each well.
-
Immediately place the plate in a spectrophotometer pre-warmed to 37°C.
-
Measure the absorbance at 340 nm every minute for 60 minutes.
-
-
Data Analysis:
-
Plot the absorbance values against time to generate polymerization curves.
-
Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.
-
2. Cell Viability (MTT) Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cancer cell line (e.g., HeLa, MCF-7)
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well cell culture plate
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-treated (DMSO) and untreated controls.
-
Incubate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
Add 20 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C until purple formazan crystals are visible.
-
-
Solubilization and Measurement:
-
Carefully remove the medium containing MTT.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Determine the IC50 value by plotting the percentage of viability against the compound concentration.
-
Visualizations
Signaling Pathway
Caption: Signaling pathway of tubulin polymerization inhibitors.
Experimental Workflow: In Vitro Tubulin Polymerization Assay
Caption: Experimental workflow for the in vitro tubulin assay.
Experimental Workflow: MTT Cell Viability Assay
Caption: Workflow for the MTT cell viability assay.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis of C5-tethered indolyl-3-glyoxylamide derivatives as tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. An Orally Bioavailable, Indole-3-glyoxylamide Based Series of Tubulin Polymerization Inhibitors Showing Tumor Growth Inhibition in a Mouse Xenograft Model of Head and Neck Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Indol-3-ylglyoxylamide as Privileged Scaffold in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization - PMC [pmc.ncbi.nlm.nih.gov]
application of ethyl 2-(5-methoxy-1H-indol-3-yl)-2-oxoacetate in pancreatic lipase inhibitors research
Application of Ethyl 2-(5-methoxy-1H-indol-3-yl)-2-oxoacetate in Pancreatic Lipase Inhibitor Research
Introduction:
Obesity is a significant global health issue characterized by excessive fat accumulation, which increases the risk of various chronic diseases. One of the primary strategies for managing obesity is to reduce the absorption of dietary fats. Pancreatic lipase (PL) is a key enzyme in the digestion of triglycerides, hydrolyzing them into absorbable free fatty acids and monoglycerides.[1] Inhibition of pancreatic lipase is a well-established therapeutic approach for weight management.[2] The only clinically approved pancreatic lipase inhibitor, Orlistat, has demonstrated efficacy but is associated with gastrointestinal side effects, highlighting the need for novel inhibitors.[2][3]
Indole derivatives have emerged as a promising class of compounds in drug discovery, exhibiting a wide range of biological activities.[4] Recent research has identified indole-based scaffolds as potential pancreatic lipase inhibitors.[1][5] Specifically, indole glyoxylamides, a class of compounds structurally related to this compound, have shown potent inhibitory activity against pancreatic lipase.[6] This document provides detailed application notes and protocols for the investigation of this compound as a potential pancreatic lipase inhibitor, targeting researchers in drug development and obesity research.
Data Presentation
The following table summarizes the in vitro pancreatic lipase inhibitory activity of a series of indole glyoxylamide analogues, which serve as representative data for the potential efficacy of this compound. The data is adapted from a study on indole glyoxylamides as pancreatic lipase inhibitors.[6]
Table 1: In Vitro Pancreatic Lipase Inhibitory Activity of Indole Glyoxylamide Analogues
| Compound | R | IC50 (µM) ± SEM |
| 7a | H | 15.24 ± 0.45 |
| 7b | 4-F | 12.88 ± 0.33 |
| 7c | 4-Cl | 10.12 ± 0.28 |
| 7d | 4-Br | 9.87 ± 0.21 |
| 7e | 4-CH3 | 11.56 ± 0.39 |
| 7f | 4-OCH3 | 8.23 ± 0.19 |
| 7g | 4-NO2 | 18.98 ± 0.51 |
| 7h | 3-Cl | 13.45 ± 0.41 |
| 7i | 3-NO2 | 21.12 ± 0.62 |
| 8a | H | 10.89 ± 0.29 |
| 8b | 4-F | 8.76 ± 0.22 |
| 8c | 4-Cl | 6.54 ± 0.18 |
| 8d | 4-Br | 5.88 ± 0.15 |
| 8e | 4-CH3 | 7.91 ± 0.20 |
| 8f | 4-OCH3 | 4.92 ± 0.13 |
| 8g | 4-NO2 | 12.34 ± 0.36 |
| 8h | 3-Cl | 9.98 ± 0.25 |
| 8i | 3-NO2 | 15.67 ± 0.48 |
| Orlistat | - | 0.99 ± 0.05 |
Note: The table presents data for indole glyoxylamide analogues to provide a reference for the potential activity of this compound. The 'R' group denotes different substitutions on the phenyl ring of the glyoxylamide moiety.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is a general method adapted from the synthesis of related indole-3-glyoxylamides.
Materials:
-
5-methoxyindole
-
Oxalyl chloride
-
Anhydrous diethyl ether
-
Anhydrous ethanol
-
Triethylamine
-
Argon or Nitrogen gas supply
-
Standard glassware for organic synthesis
Procedure:
-
Dissolve 5-methoxyindole (1 equivalent) in anhydrous diethyl ether under an inert atmosphere (argon or nitrogen).
-
Cool the solution to 0 °C in an ice bath.
-
Add oxalyl chloride (1.1 equivalents) dropwise to the cooled solution with constant stirring.
-
Allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours. A precipitate of 3-(chlorooxoacetyl)-5-methoxyindole should form.
-
Filter the precipitate and wash with cold diethyl ether to obtain the crude acid chloride.
-
Suspend the crude acid chloride in anhydrous diethyl ether.
-
In a separate flask, prepare a solution of anhydrous ethanol (2 equivalents) and triethylamine (1.2 equivalents) in anhydrous diethyl ether.
-
Add the ethanol/triethylamine solution dropwise to the suspension of the acid chloride at 0 °C.
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane gradient) to yield pure this compound.
-
Characterize the final product using NMR (¹H, ¹³C) and Mass Spectrometry.
Protocol 2: In Vitro Pancreatic Lipase Inhibition Assay
This protocol is based on the spectrophotometric measurement of the hydrolysis of p-nitrophenyl butyrate (p-NPB) by porcine pancreatic lipase.[6]
Materials:
-
Porcine pancreatic lipase (Type II)
-
p-Nitrophenyl butyrate (p-NPB)
-
Tris-HCl buffer (100 mM, pH 8.2)
-
Dimethyl sulfoxide (DMSO)
-
This compound (test compound)
-
Orlistat (positive control)[3]
-
96-well microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of porcine pancreatic lipase (1 mg/mL) in Tris-HCl buffer.
-
Prepare a stock solution of the substrate, p-NPB (10 mM), in DMSO.
-
Prepare stock solutions of the test compound and Orlistat in DMSO at various concentrations.
-
-
Assay Protocol:
-
In a 96-well plate, add 100 µL of Tris-HCl buffer to each well.
-
Add 20 µL of the test compound solution (or DMSO for control) to the respective wells.
-
Add 20 µL of the pancreatic lipase solution to each well and mix gently.
-
Incubate the plate at 37 °C for 15 minutes.
-
Initiate the reaction by adding 20 µL of the p-NPB substrate solution to each well.
-
Immediately measure the absorbance at 405 nm using a microplate reader.
-
Continue to record the absorbance every minute for 15-20 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (enzyme activity) from the linear portion of the absorbance versus time curve.
-
The percentage of inhibition is calculated using the following formula: % Inhibition = [(Activity_control - Activity_sample) / Activity_control] * 100
-
Determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Visualizations
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the proposed mechanism of action and the experimental workflow for evaluating the pancreatic lipase inhibitory activity of this compound.
Caption: Proposed mechanism of pancreatic lipase inhibition.
Caption: Experimental workflow for synthesis and evaluation.
References
- 1. researchgate.net [researchgate.net]
- 2. Inhibitors of pancreatic lipase: state of the art and clinical perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Orlistat | Lipases | Tocris Bioscience [tocris.com]
- 4. Pancreatic lipase inhibitors as anti-obesity agents: a review of recent chemical scaffolds and their pancreatic lipase inhibitory potential | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Design, synthesis, biological evaluation and molecular modelling studies of indole glyoxylamides as a new class of potential pancreatic lipase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note and Protocol: Purification of Ethyl 2-(5-methoxy-1H-indol-3-yl)-2-oxoacetate by Column Chromatography
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ethyl 2-(5-methoxy-1H-indol-3-yl)-2-oxoacetate is a key intermediate in the synthesis of various pharmacologically active indole alkaloids and related compounds. Following its synthesis, purification is crucial to remove starting materials, byproducts, and other impurities. This document provides a detailed protocol for the purification of this compound using normal-phase column chromatography, a widely used and effective technique for the separation of moderately polar organic compounds.[1] The provided methodology is based on established principles for the purification of indole derivatives.[2][3]
Principle of the Method
Normal-phase column chromatography separates compounds based on their polarity.[1] A polar stationary phase, typically silica gel, is used in conjunction with a less polar mobile phase.[1][2] Compounds in a mixture are introduced to the top of the column and are eluted with the mobile phase. More polar compounds, like the target molecule with its ester and ketone functionalities, will have a stronger affinity for the polar silica gel and will thus move down the column more slowly. Less polar impurities will elute faster. By gradually increasing the polarity of the mobile phase, compounds can be selectively eluted and collected in separate fractions.[2]
Data Presentation
While specific quantitative data for the purification of this compound is not extensively reported, the following table summarizes typical conditions used for the column chromatography of related indole derivatives. These values can serve as a starting point for method development.
| Compound Type | Stationary Phase | Mobile Phase (Eluent) | Reported Rf | Reference |
| Benzamide-Containing Isoxazole | Silica Gel (32–63 μm) | Hexane/EtOAc (6:1, v/v) | 0.22 (in 4:1 Hexane/EtOAc) | [4] |
| Indolylglycines | Silica Gel | Hexane/Ethyl Acetate (90:10) | Not Specified | [5] |
| Carbamate | Silica Gel | Petrol/Acetone (92:8) | 0.34 | [6] |
| Amino Alcohol | Silica Gel | Petrol/Acetone (85:15) | 0.29 | [6] |
| Pyrrolidine | Silica Gel | Petrol/Acetone (4:1) | 0.26 | [6] |
Experimental Protocol
This protocol outlines the steps for the purification of crude this compound using flash column chromatography with silica gel.
1. Materials and Reagents
-
Crude this compound
-
Silica gel (for flash chromatography, e.g., 40-63 µm)[4]
-
Hexane (or petroleum ether), HPLC grade
-
Ethyl acetate, HPLC grade
-
Dichloromethane (optional, for sample loading)
-
Thin Layer Chromatography (TLC) plates (silica gel coated with F254 indicator)
-
Glass chromatography column with a stopcock
-
Sand (washed)
-
Cotton or glass wool
-
Collection tubes (e.g., test tubes)
-
Rotary evaporator
2. Preliminary TLC Analysis
Before performing the column chromatography, it is essential to determine the optimal solvent system using TLC.
-
Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the dissolved sample onto a TLC plate.
-
Develop the TLC plate in various solvent systems of increasing polarity (e.g., start with 10% ethyl acetate in hexane and increase to 20%, 30%, etc.).
-
The ideal solvent system should provide a good separation of the desired product from impurities, with the Rf value of the product being approximately 0.25-0.35 for optimal column separation.[1]
-
Visualize the spots under UV light (254 nm), as indole derivatives are typically UV-active.[3] For enhanced visualization, specific stains like Ehrlich's reagent, which gives a blue or purple spot with indoles, can be used.[3]
3. Column Preparation (Wet Slurry Method)
-
Ensure the chromatography column is clean, dry, and clamped vertically.[2]
-
Place a small plug of cotton or glass wool at the bottom of the column to support the packing material.[1] Add a thin layer of sand over the plug.[2]
-
In a separate beaker, prepare a slurry of silica gel in the initial, least polar eluting solvent determined from the TLC analysis.[2] The amount of silica gel should be about 20-50 times the weight of the crude sample.[1]
-
Pour the slurry into the column, ensuring no air bubbles are trapped.[2] Gently tap the column to promote even packing.
-
Open the stopcock to drain some of the solvent, allowing the silica gel to settle. The solvent level should always be kept above the top of the silica bed to prevent cracking.[2]
-
Once the silica gel has settled, add a thin layer of sand on top to protect the surface of the stationary phase.
4. Sample Loading
-
Dissolve the crude this compound in a minimal volume of the mobile phase or a more polar solvent like dichloromethane.[2]
-
Carefully add the sample solution to the top of the silica bed using a pipette, ensuring not to disturb the surface.[2]
-
Drain the solvent until the sample is just absorbed onto the sand layer.
-
Carefully add a small amount of the initial eluting solvent to wash the sides of the column and ensure the entire sample is loaded onto the silica gel. Drain this solvent to the level of the sand.
5. Elution and Fraction Collection
-
Gently add the mobile phase to the top of the column, filling the space above the sand.
-
Begin the elution by opening the stopcock and collecting the eluate in fractions (e.g., 10-20 mL per fraction). A consistent flow rate can be maintained using gentle air pressure (flash chromatography).
-
If a single solvent system does not provide adequate separation, a gradient elution can be employed. This involves starting with a low polarity mobile phase and gradually increasing the percentage of the more polar solvent (e.g., increasing the concentration of ethyl acetate in hexane).[2]
6. Fraction Analysis
-
Monitor the collected fractions by TLC to identify which ones contain the pure product.[2]
-
Combine the fractions that contain the pure this compound.
-
Confirm the purity of the combined fractions by running a final TLC.
7. Solvent Removal
-
Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified compound.[2]
-
The final product is typically an orange oil.[7]
Visualizations
Caption: Workflow for the purification of this compound.
References
Application Notes and Protocols: Characterization of Ethyl 2-(5-methoxy-1H-indol-3-yl)-2-oxoacetate
Abstract
This document provides detailed application notes and protocols for the characterization of ethyl 2-(5-methoxy-1H-indol-3-yl)-2-oxoacetate, a key intermediate in the synthesis of various pharmacologically active compounds. The focus is on the acquisition and interpretation of Nuclear Magnetic Resonance (NMR) spectroscopic data. This guide is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.
Introduction
This compound is a versatile building block in medicinal chemistry. Its indole core is a common motif in a wide range of biologically active molecules. Accurate characterization of this compound is crucial for ensuring the purity and identity of downstream products. NMR spectroscopy is the primary analytical technique for the structural elucidation of this molecule. These notes provide a comprehensive guide to its NMR characterization.
Spectroscopic Data
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound (in CDCl₃, 400 MHz)
| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |
| ~8.30 | br s | 1H | NH (Indole) |
| ~8.15 | d | 1H | H-4 |
| ~7.30 | d | 1H | H-2 |
| ~7.20 | d | 1H | H-7 |
| ~6.90 | dd | 1H | H-6 |
| ~4.40 | q | 2H | -OCH₂CH₃ |
| ~3.85 | s | 3H | -OCH₃ |
| ~1.40 | t | 3H | -OCH₂CH₃ |
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound (in CDCl₃, 100 MHz)
| Chemical Shift (δ) ppm | Assignment |
| ~184.0 | C=O (keto) |
| ~163.0 | C=O (ester) |
| ~156.0 | C-5 |
| ~136.0 | C-7a |
| ~131.0 | C-2 |
| ~125.0 | C-3a |
| ~115.0 | C-3 |
| ~112.0 | C-7 |
| ~111.0 | C-4 |
| ~101.0 | C-6 |
| ~62.0 | -OCH₂CH₃ |
| ~55.8 | -OCH₃ |
| ~14.0 | -OCH₂CH₃ |
Note: The chemical shifts provided are predicted values and should be confirmed with experimental data.
Experimental Protocols
3.1. Synthesis of this compound
This protocol is adapted from established synthetic procedures.
-
Materials:
-
5-methoxyindole
-
Oxalyl chloride
-
Anhydrous diethyl ether or dichloromethane
-
Anhydrous ethanol
-
Triethylamine
-
Argon or Nitrogen gas
-
Standard glassware for organic synthesis
-
-
Procedure:
-
Step 1: Formation of the Indole-3-glyoxylyl chloride. In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and an inert gas inlet, dissolve 5-methoxyindole (1 equivalent) in anhydrous diethyl ether or dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add oxalyl chloride (1.1 equivalents) dropwise to the stirred solution.
-
Allow the reaction mixture to stir at 0 °C for 1-2 hours, during which a precipitate may form.
-
Step 2: Esterification. In a separate flask, prepare a solution of anhydrous ethanol (5-10 equivalents) and triethylamine (1.2 equivalents) in the same anhydrous solvent.
-
Cool this solution to 0 °C.
-
Slowly add the suspension of the crude indole-3-glyoxylyl chloride from Step 1 to the ethanol/triethylamine solution.
-
Allow the reaction to warm to room temperature and stir for an additional 1-2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to yield this compound.
-
3.2. NMR Sample Preparation and Data Acquisition
-
Materials:
-
This compound (5-10 mg)
-
Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆)
-
NMR tube (5 mm)
-
NMR spectrometer (e.g., 400 MHz or higher)
-
-
Procedure:
-
Dissolve approximately 5-10 mg of the purified product in about 0.6 mL of deuterated solvent (e.g., CDCl₃).
-
Transfer the solution to a clean and dry 5 mm NMR tube.
-
Acquire ¹H NMR and ¹³C NMR spectra at room temperature.
-
For ¹H NMR, standard acquisition parameters should be used.
-
For ¹³C NMR, a proton-decoupled spectrum should be acquired.
-
Process the spectra using appropriate NMR software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).
-
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and characterization of this compound.
Caption: Synthesis and Characterization Workflow.
Conclusion
This application note provides a framework for the synthesis and NMR-based characterization of this compound. The provided protocols and predicted spectroscopic data will aid researchers in the successful preparation and identification of this important synthetic intermediate. It is recommended to perform additional 2D NMR experiments (e.g., COSY, HSQC, HMBC) for unambiguous assignment of all proton and carbon signals.
Application Notes and Protocols for the Mass Spectrometry Analysis of Ethyl 2-(5-methoxy-1H-indol-3-yl)-2-oxoacetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 2-(5-methoxy-1H-indol-3-yl)-2-oxoacetate is a key intermediate in the synthesis of various pharmacologically active indole derivatives. Accurate and sensitive quantification of this compound is crucial for reaction monitoring, purity assessment, and pharmacokinetic studies. This document provides detailed application notes and protocols for the analysis of this compound using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Physicochemical Properties
| Property | Value |
| Chemical Formula | C₁₃H₁₃NO₄ |
| Molecular Weight | 247.25 g/mol |
| Monoisotopic Mass | 247.0845 g/mol |
| [M+H]⁺ | m/z 248.13[1] |
I. Quantitative Analysis of this compound in Human Plasma
This section outlines a complete workflow for the quantitative determination of this compound in human plasma, a common matrix in drug development studies.
Experimental Workflow
References
Application Notes and Protocols: Acylation with Ethyl 2-(5-methoxy-1H-indol-3-yl)-2-oxoacetate
Abstract
This document provides a detailed experimental procedure for the acylation of substrates using ethyl 2-(5-methoxy-1H-indol-3-yl)-2-oxoacetate. The protocol outlines the synthesis of the acylating agent followed by a general acylation reaction. This methodology is particularly relevant for researchers in medicinal chemistry and drug development, where the indole moiety is a common scaffold.
Introduction
The indole ring is a privileged scaffold in numerous biologically active compounds.[1][2] Acylation of indoles, particularly at the C3 position, is a fundamental transformation in the synthesis of many pharmaceutical agents.[3][4][5] this compound serves as a versatile acylating agent, introducing a functionalized two-carbon unit. The presented protocol is based on a Friedel-Crafts acylation approach, a widely used method for the C-C bond formation on aromatic rings.[6][7]
Experimental Protocols
2.1. Synthesis of this compound
This protocol describes the synthesis of the title compound from 2-(5-methoxy-1H-indol-3-yl)-2-oxoacetyl chloride.
Materials:
-
2-(5-methoxy-1H-indol-3-yl)-2-oxoacetyl chloride
-
Ethanol (absolute)
-
Triethylamine (Et₃N)
-
Diethyl ether
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Filtration apparatus
Procedure:
-
In a round-bottom flask, dissolve 2-(5-methoxy-1H-indol-3-yl)-2-oxoacetyl chloride (14.78 g, 62.20 mmol) in ethanol (144 mL).[8]
-
Cool the solution to 0 °C using an ice bath.[8]
-
Slowly add triethylamine (10.40 mL, 74.63 mmol) to the stirred solution at 0 °C.[8]
-
After the addition is complete, remove the ice bath and allow the yellow suspension to stir at room temperature for 1 hour.[8]
-
Collect the precipitate by filtration.
-
Wash the precipitate with cold ethanol and then with diethyl ether to yield this compound as an orange oil.[8]
-
The product can be further purified by column chromatography on silica gel if necessary.
2.2. General Procedure for Acylation using this compound
This protocol outlines a general Friedel-Crafts acylation of an aromatic substrate.
Materials:
-
This compound
-
Aromatic substrate (e.g., anisole, toluene)
-
Lewis acid catalyst (e.g., AlCl₃, FeCl₃)[9]
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Round-bottom flask
-
Magnetic stirrer
-
Addition funnel
-
Ice bath
-
Separatory funnel
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the aromatic substrate (1.0 eq) and anhydrous dichloromethane.
-
Cool the mixture to 0 °C in an ice/water bath.[10]
-
Carefully add the Lewis acid catalyst (e.g., AlCl₃, 1.1 eq) portion-wise, keeping the temperature below 5 °C.
-
In a separate flask, dissolve this compound (1.0 eq) in anhydrous dichloromethane.
-
Add the solution of the acylating agent dropwise to the reaction mixture over 10-15 minutes using an addition funnel.[10]
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 15-30 minutes.[10]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into a beaker containing ice and concentrated HCl.[10]
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with dichloromethane (2 x 20 mL).[10]
-
Combine the organic layers and wash with saturated sodium bicarbonate solution and then with brine.[10]
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.[10]
-
Purify the crude product by column chromatography on silica gel.
Data Presentation
The following table summarizes the key quantitative data for the synthesis of the acylating agent.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Physical State | Analytical Data | Reference |
| This compound | C₁₃H₁₃NO₄ | 247.25 | N/A | Orange Oil | LC-MS (t_R = 0.63 min, [M+H]⁺ = 248.13) | [8] |
Yield data was not provided in the cited source.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the acylation reaction.
Caption: General workflow for the Friedel-Crafts acylation.
This diagram outlines the key stages of the acylation process, from the initial mixing of reactants to the final purification of the product. Each step is color-coded for clarity, providing a high-level overview of the experimental sequence for researchers and professionals in drug development.
References
- 1. Reinvestigating the Synthesis and Characterization of Ethyl 3-[5-(2-Ethoxycarbonyl-1-methylvinyloxy)-1-methyl-1H-indol-3-yl]-but-2-enoate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. knowledge.uchicago.edu [knowledge.uchicago.edu]
- 3. A General Method for Acylation of Indoles at the 3-Position with Acyl Chlorides in the Presence of Dialkylaluminum Chloride [organic-chemistry.org]
- 4. d-nb.info [d-nb.info]
- 5. Chemoselective N-acylation of indoles using thioesters as acyl source - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 7. Friedel-Crafts Acylation [organic-chemistry.org]
- 8. This compound synthesis - chemicalbook [chemicalbook.com]
- 9. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 10. websites.umich.edu [websites.umich.edu]
Synthesis of Novel Indole Derivatives from Ethyl 2-(5-Methoxy-1H-indol-3-yl)-2-oxoacetate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of novel indole derivatives, utilizing ethyl 2-(5-methoxy-1H-indol-3-yl)-2-oxoacetate as a versatile starting material. The indole scaffold is a privileged structure in medicinal chemistry, and its derivatives have shown a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1] This guide focuses on the chemical modification of the C3-glyoxylate substituent, a key handle for generating structural diversity and modulating biological activity.
Introduction
This compound is an attractive starting material for the synthesis of novel indole derivatives due to its reactive α-ketoester functionality. This allows for a variety of chemical transformations, including reduction of the ketone, conversion of the ester to an amide, and condensation reactions at the α-keto position. The 5-methoxy substitution on the indole ring is a common feature in many biologically active indole compounds. The indole-3-glyoxylamide backbone, in particular, is a recognized scaffold for the development of tubulin polymerization inhibitors, which are a cornerstone of cancer chemotherapy.[2][3] These compounds can induce cell cycle arrest and apoptosis in cancer cells.[4][5]
Data Presentation
The following table summarizes key quantitative data for the synthesis of the starting material and its representative derivatives.
| Compound Name | Starting Material(s) | Reagent(s) and Conditions | Yield (%) | Reference(s) |
| This compound | 2-(5-methoxy-1H-indol-3-yl)-2-oxoacetyl chloride, Ethanol | Et₃N, 0 °C to rt, 1 h | - | [6][7] |
| Ethyl 2-hydroxy-2-(5-methoxy-1H-indol-3-yl)acetate | This compound | NaBH₄, Methanol or Ethanol, 0 °C to rt | High | [8] |
| 2-(5-methoxy-1H-indol-3-yl)-2-oxo-N-(aryl/alkyl)acetamide | 2-(5-methoxy-1H-indol-3-yl)-2-oxoacetic acid, Amine | (1) NaOH (hydrolysis); (2) Oxalyl chloride (acid chloride formation); (3) Amine, Et₃N | Good | [9] |
| Ethyl 3-(5-methoxy-1H-indol-3-yl)-2-cyanoacrylate Derivatives | This compound, Active methylene compound | Piperidine or other base, Reflux | Good | [1] |
Experimental Protocols
Protocol 1: Synthesis of Ethyl 2-hydroxy-2-(5-methoxy-1H-indol-3-yl)acetate (Reduction of the Keto Group)
This protocol describes the selective reduction of the α-keto group to a hydroxyl group using sodium borohydride.
Materials:
-
This compound
-
Methanol or Ethanol
-
Sodium borohydride (NaBH₄)
-
Acetone
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve this compound (1.0 eq) in methanol or ethanol in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride (1.5 eq) portion-wise to the stirred solution over 15 minutes, ensuring the temperature is maintained below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitor by TLC).
-
Cool the mixture back to 0 °C and quench the excess NaBH₄ by the slow addition of acetone until gas evolution ceases.
-
Remove the solvent under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo to afford the crude product.
-
Purify the crude product by column chromatography on silica gel if necessary.
Protocol 2: Synthesis of Novel 2-(5-methoxy-1H-indol-3-yl)-2-oxo-N-(aryl/alkyl)acetamides (Indole-3-Glyoxylamides)
This three-step protocol outlines the synthesis of novel indole-3-glyoxylamides.
Step 2a: Hydrolysis of this compound
Materials:
-
This compound
-
Ethanol
-
Aqueous sodium hydroxide (NaOH) solution (e.g., 2 M)
-
Hydrochloric acid (HCl) (e.g., 2 M)
Procedure:
-
Dissolve this compound in ethanol.
-
Add the aqueous NaOH solution and stir the mixture at room temperature or with gentle heating until the ester is fully hydrolyzed (monitor by TLC).
-
Remove the ethanol under reduced pressure.
-
Cool the aqueous solution in an ice bath and acidify with HCl to precipitate the carboxylic acid.
-
Collect the precipitate by filtration, wash with cold water, and dry to yield 2-(5-methoxy-1H-indol-3-yl)-2-oxoacetic acid.
Step 2b: Formation of 2-(5-methoxy-1H-indol-3-yl)-2-oxoacetyl chloride
Materials:
-
2-(5-methoxy-1H-indol-3-yl)-2-oxoacetic acid
-
Anhydrous diethyl ether or dichloromethane
-
Oxalyl chloride
Procedure:
-
Suspend 2-(5-methoxy-1H-indol-3-yl)-2-oxoacetic acid (1.0 eq) in anhydrous diethyl ether or dichloromethane at 0 °C.
-
Add oxalyl chloride (2.0 eq) dropwise to the stirred suspension.
-
Allow the reaction mixture to warm to room temperature and stir for 2-24 hours, or until the reaction is complete (cessation of gas evolution).
-
The resulting precipitate of the acid chloride can be collected by filtration, washed with cold diethyl ether, and used directly in the next step.
Step 2c: Amidation to form 2-(5-methoxy-1H-indol-3-yl)-2-oxo-N-(aryl/alkyl)acetamide
Materials:
-
2-(5-methoxy-1H-indol-3-yl)-2-oxoacetyl chloride
-
Desired primary or secondary amine (aryl or alkyl)
-
Anhydrous dichloromethane or THF
-
Triethylamine (Et₃N)
Procedure:
-
Dissolve the desired amine (1.1 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane or THF.
-
Add the 2-(5-methoxy-1H-indol-3-yl)-2-oxoacetyl chloride from the previous step portion-wise to the stirred amine solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired N-substituted indole-3-glyoxylamide.
Protocol 3: Synthesis of Ethyl 3-(5-methoxy-1H-indol-3-yl)-2-cyanoacrylate Derivatives (Knoevenagel Condensation)
This protocol describes the Knoevenagel condensation of the α-keto group with an active methylene compound.
Materials:
-
This compound
-
Active methylene compound (e.g., malononitrile, ethyl cyanoacetate)
-
Piperidine or another suitable base (e.g., triethylamine)
-
Ethanol or Toluene
-
Dean-Stark apparatus (if using toluene)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) and the active methylene compound (1.1 eq) in ethanol or toluene.
-
Add a catalytic amount of piperidine.
-
If using toluene, equip the flask with a Dean-Stark apparatus to remove water azeotropically.
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography to yield the desired Knoevenagel condensation product.
Mandatory Visualizations
Caption: Synthetic pathways for novel indole derivatives.
Caption: Tubulin polymerization inhibition signaling pathway.
Caption: Modulation of the Bcl-2 family apoptosis pathway.
References
- 1. mdpi.com [mdpi.com]
- 2. ajprd.com [ajprd.com]
- 3. Indole-3-Glyoxylamide- An Important Scaffold for Anticancer Activity | Asian Journal of Pharmaceutical Research and Development [ajprd.com]
- 4. Indol-3-ylglyoxylamide as Privileged Scaffold in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetamide synthesis - chemicalbook [chemicalbook.com]
- 7. This compound synthesis - chemicalbook [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. Targeting Bcl-2 with Indole Scaffolds: Emerging Drug Design Strategies for Cancer Treatment | Bentham Science [benthamscience.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Ethyl 2-(5-methoxy-1H-indol-3-yl)-2-oxoacetate
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of ethyl 2-(5-methoxy-1H-indol-3-yl)-2-oxoacetate.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis, offering potential causes and solutions to improve reaction yield and product purity.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | Degradation of Starting Material: The starting material, 5-methoxy-1H-indole, can be sensitive to air and light. | Store 5-methoxy-1H-indole under an inert atmosphere (e.g., argon or nitrogen) and in a dark, cool place. Use freshly sourced or purified starting material. |
| Inefficient Acylation: Incomplete reaction with the acylating agent (e.g., oxalyl chloride or ethyl oxalyl chloride) can lead to low yields. | Ensure the reaction is carried out under anhydrous conditions, as moisture can quench the acylating agent. Consider optimizing the reaction temperature and time. The use of a suitable base, such as triethylamine, is crucial for scavenging the HCl produced.[1] | |
| Incorrect Reagent Stoichiometry: An improper ratio of reactants can limit the conversion to the desired product. | Carefully measure and control the molar ratios of 5-methoxy-1H-indole, the acylating agent, and the base. A slight excess of the acylating agent and base may be beneficial. | |
| Formation of Multiple Byproducts | Side Reactions of the Indole Ring: The indole nucleus is susceptible to various electrophilic substitution reactions, which can lead to the formation of undesired isomers or polymeric materials. | Control the reaction temperature, keeping it as low as feasible to enhance selectivity. The order of reagent addition can also be critical; for instance, adding the acylating agent to the indole solution may be preferable. |
| Reaction with Solvent: The solvent may react with the starting materials or intermediates under the reaction conditions. | Choose an inert solvent that does not participate in the reaction. Dichloromethane or diethyl ether are commonly used.[2][3] | |
| Difficulty in Product Purification | Co-elution with Starting Material or Byproducts: The product may have a similar polarity to the starting materials or byproducts, making chromatographic separation challenging. | Optimize the mobile phase for column chromatography. A gradient elution may be necessary to achieve good separation. Recrystallization from a suitable solvent system can also be an effective purification method.[4] |
| Oily Product Instead of Solid: The product may not crystallize easily, remaining as an oil.[1] | Try different solvent systems for recrystallization. Seeding with a small crystal of the pure product, if available, can induce crystallization. If the product is inherently an oil at room temperature, purification should focus on chromatography. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: A prevalent method involves the Friedel-Crafts acylation of 5-methoxy-1H-indole. This is typically a two-step process where 5-methoxy-1H-indole is first reacted with an acylating agent like oxalyl chloride to form the intermediate 2-(5-methoxy-1H-indol-3-yl)-2-oxoacetyl chloride. This intermediate is then reacted with ethanol in the presence of a base such as triethylamine to yield the final product.[1]
Q2: What are the critical parameters to control for maximizing the yield?
A2: Key parameters to control include:
-
Reaction Temperature: Lower temperatures (e.g., 0 °C) are often preferred during the addition of reagents to minimize side reactions.[1]
-
Anhydrous Conditions: The reagents, especially the acylating agent, are sensitive to moisture. Ensuring all glassware is dry and using anhydrous solvents is crucial.
-
Inert Atmosphere: Performing the reaction under an inert atmosphere (nitrogen or argon) can prevent the degradation of the indole starting material.
-
Purity of Starting Materials: Using high-purity 5-methoxy-1H-indole and fresh acylating agents is essential for a clean reaction.
Q3: How can I monitor the progress of the reaction?
A3: The reaction progress can be monitored by Thin Layer Chromatography (TLC). By spotting the reaction mixture alongside the starting material, you can observe the consumption of the starting material and the formation of the product. A suitable solvent system for TLC would be a mixture of ethyl acetate and petroleum ether.[5]
Q4: What are some common impurities, and how can they be removed?
A4: Common impurities may include unreacted 5-methoxy-1H-indole, di-acylated products, and polymeric byproducts. Purification is typically achieved through silica gel column chromatography.[6] The choice of eluent is critical for separating the product from these impurities. Recrystallization can be used as a final purification step if a solid product is obtained.[4]
Experimental Protocols
Protocol 1: Two-Step Synthesis from 5-Methoxy-1H-indole
This protocol is based on the acylation of 5-methoxy-1H-indole followed by esterification.
Step 1: Synthesis of 2-(5-methoxy-1H-indol-3-yl)-2-oxoacetyl chloride
-
To a solution of 5-methoxy-1H-indole in anhydrous diethyl ether, add oxalyl chloride dropwise at 0 °C under an inert atmosphere.
-
Stir the reaction mixture at room temperature for a specified time, monitoring the reaction by TLC.
-
Upon completion, the solvent and excess oxalyl chloride are removed under reduced pressure to yield the crude acid chloride, which is often used in the next step without further purification.
Step 2: Synthesis of this compound [1]
-
Dissolve the crude 2-(5-methoxy-1H-indol-3-yl)-2-oxoacetyl chloride in ethanol.
-
Cool the solution to 0 °C and add triethylamine dropwise.
-
Stir the resulting suspension at room temperature for 1 hour.
-
Filter the precipitate and wash it with cold ethanol and diethyl ether to obtain the product.
Data Presentation
| Parameter | Value | Reference |
| Starting Material | 5-methoxy-1H-indole | [1] |
| Acylating Agent | Oxalyl chloride | [2][3] |
| Esterification Agent | Ethanol | [1] |
| Base | Triethylamine | [1] |
| Reaction Temperature | 0 °C to room temperature | [1] |
| Solvent | Diethyl ether, Ethanol | [1][2] |
| Purification Method | Filtration and washing | [1] |
Visualizations
Caption: Workflow for the two-step synthesis of the target compound.
Caption: Troubleshooting logic for low product yield.
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. 2-(1-Ethyl-5-methoxy-1H-indol-3-yl)-N-isopropyl-2-oxoacetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-(1-Ethyl-5-methoxy-1H-indol-3-yl)-N-(4-methoxyphenyl)-2-oxoacetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ethyl 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. knowledge.uchicago.edu [knowledge.uchicago.edu]
common side reactions in the synthesis of indole-3-glyoxylates
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of indole-3-glyoxylates. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am getting a low yield of my desired indole-3-glyoxylate. What are the potential causes and how can I improve it?
Low yields in indole-3-glyoxylate synthesis can arise from several factors. The most common issues are related to suboptimal reaction conditions, instability of the starting materials or intermediates, and the formation of side products.
Troubleshooting Steps:
-
Purity of Starting Materials: Ensure your indole substrate and oxalyl chloride are of high purity. Impurities in the indole can lead to undesired side reactions, while old or improperly stored oxalyl chloride may have partially hydrolyzed, reducing its reactivity.
-
Reaction Temperature: The reaction of indole with oxalyl chloride to form the intermediate indole-3-glyoxylyl chloride is typically exothermic. It is crucial to maintain low temperatures (usually 0-5 °C) during the addition of oxalyl chloride to minimize the formation of byproducts and prevent degradation of the product.[1]
-
Solvent Choice: Anhydrous aprotic solvents such as diethyl ether (Et2O) or tetrahydrofuran (THF) are commonly used. Ensure the solvent is completely dry, as the intermediate indole-3-glyoxylyl chloride is sensitive to moisture.
-
Moisture Control: The entire reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from entering the reaction vessel. The indole-3-glyoxylyl chloride intermediate is highly reactive and will readily hydrolyze back to the glyoxylic acid in the presence of water.
Q2: I have identified a significant amount of a higher molecular weight byproduct in my reaction mixture. What is this likely to be and how can I avoid it?
A common side reaction in the synthesis of indole-3-glyoxylates is the formation of a bis-indole byproduct, specifically 1,2-bis(1H-indol-3-yl)ethane-1,2-dione. This occurs when the highly electrophilic intermediate, indole-3-glyoxylyl chloride, reacts with a second molecule of the nucleophilic indole starting material instead of the intended nucleophile (e.g., an alcohol to form the ester).
Strategies to Minimize Bis-Indole Formation:
-
Order of Addition: Slowly add the oxalyl chloride solution to a solution of the indole. This maintains a high concentration of indole relative to the acylating agent, favoring the formation of the desired mono-acylated product.
-
Precipitation of Intermediate: In some solvent systems, such as diethyl ether, the desired indole-3-glyoxylyl chloride intermediate precipitates out of the solution as it is formed. This physical separation effectively prevents it from reacting with additional indole molecules in the solution.
-
N-Protection: Protecting the nitrogen of the indole ring (e.g., with a methyl group) can sometimes influence the reactivity and solubility of the intermediates, potentially reducing the formation of the bis-indole byproduct.
Q3: My reaction seems to be producing the N-acylated indole instead of the desired C3-acylated product. Why is this happening and how can I favor C3-acylation?
While C3 acylation of indole is generally favored due to the high electron density at this position, N-acylation can occur under certain conditions.
Factors Influencing Acylation Position:
-
Base: The presence of a strong base can deprotonate the indole nitrogen, increasing its nucleophilicity and promoting N-acylation. For the synthesis of indole-3-glyoxylates via oxalyl chloride, the reaction is typically performed without a base.
-
Acylating Agent: While oxalyl chloride strongly favors C3 acylation, other acylating agents, particularly in the presence of a base, can lead to N-acylation.
-
Solvent: The choice of solvent can influence the reaction's selectivity. Non-polar, aprotic solvents generally favor C3-acylation.
To ensure C3-acylation, avoid the use of bases and employ oxalyl chloride as the acylating agent in a suitable aprotic solvent like diethyl ether or THF.
Experimental Protocols
Optimized Protocol for the Synthesis of Ethyl Indole-3-glyoxylate (Minimizing Side Reactions)
This protocol is designed to favor the formation of the C3-acylated product and minimize the formation of the bis-indole byproduct.
Materials:
-
Indole
-
Oxalyl chloride
-
Anhydrous diethyl ether (Et2O)
-
Anhydrous ethanol (EtOH)
-
Anhydrous pyridine
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Preparation of Indole Solution: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve indole (1.0 equivalent) in anhydrous diethyl ether under an inert atmosphere. Cool the solution to 0 °C in an ice bath.
-
Preparation of Oxalyl Chloride Solution: In the dropping funnel, prepare a solution of oxalyl chloride (1.1 equivalents) in anhydrous diethyl ether.
-
Formation of Indole-3-glyoxylyl Chloride: Add the oxalyl chloride solution dropwise to the stirred indole solution over 30-60 minutes, maintaining the temperature at 0 °C. A yellow precipitate of indole-3-glyoxylyl chloride should form.
-
Esterification: In a separate flask, prepare a solution of anhydrous ethanol (5.0 equivalents) and anhydrous pyridine (1.2 equivalents) in anhydrous diethyl ether. Cool this solution to 0 °C.
-
Reaction Quenching and Product Formation: Slowly add the cold ethanol/pyridine solution to the suspension of indole-3-glyoxylyl chloride. Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the intermediate.
-
Workup: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane gradient) to afford the pure ethyl indole-3-glyoxylate.
Data Presentation
Table 1: Troubleshooting Guide for Common Side Reactions
| Observed Issue | Potential Side Product | Probable Cause | Recommended Solution |
| Low yield of desired product; presence of a high molecular weight impurity. | 1,2-bis(1H-indol-3-yl)ethane-1,2-dione | Reaction of the intermediate with a second indole molecule. | Add oxalyl chloride slowly to the indole solution; use a solvent where the intermediate precipitates. |
| Formation of a product with acylation on the nitrogen atom. | N-acyl indole | Presence of a base, or use of a less selective acylating agent. | Avoid the use of a base; use oxalyl chloride for C3 selectivity. |
| Product is the glyoxylic acid instead of the ester. | Indole-3-glyoxylic acid | Presence of water in the reaction. | Use anhydrous solvents and reagents; run the reaction under an inert atmosphere. |
Visualizations
References
Technical Support Center: Troubleshooting Guide for Reactions Involving Indole Derivatives
Welcome to the technical support center for indole derivative reactions. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during experimental work with this important class of compounds.
Frequently Asked Questions (FAQs)
Issue 1: Low or No Product Yield
Q1: My indole synthesis reaction is resulting in a low yield. What are the common contributing factors?
Low yields in indole synthesis can be attributed to several factors, including suboptimal reaction conditions, the instability of reactants or intermediates, and the presence of interfering functional groups. For instance, the widely used Fischer indole synthesis is particularly sensitive to temperature and the strength of the acid catalyst.[1] To address low yields, consider the following:
-
Optimize Reaction Conditions: Systematically vary the temperature, reaction time, and catalyst concentration. Monitoring the reaction's progress by Thin Layer Chromatography (TLC) can help determine the optimal reaction time.[2][3]
-
Purity of Starting Materials: Ensure the purity of your starting materials, such as arylhydrazines and carbonyl compounds, as impurities can lead to unwanted side reactions.[1][3] Using freshly distilled or purified phenylhydrazine is recommended.[2]
-
Protecting Groups: For sensitive functional groups on your starting materials, the use of protecting groups can prevent side reactions. Common protecting groups for the indole nitrogen include Boc, tosyl, and SEM.[1]
-
Choice of Synthesis Route: Depending on the desired substitution pattern, some indole synthesis methods are inherently more efficient than others.[1]
-
Atmosphere: For sensitive substrates, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions.[3]
Q2: My Fischer indole synthesis is failing, especially when trying to synthesize C3 N-substituted indoles. What is the likely cause?
This is a known challenge and often results from a competing reaction pathway that involves the cleavage of the N-N bond in the hydrazone intermediate.[4] Electron-donating substituents on the starting carbonyl compound can stabilize a cationic intermediate, which favors this N-N bond cleavage over the desired cyclization.[1][4][5] In such cases, using Lewis acids like ZnCl₂ or ZnBr₂ instead of protic acids may improve the efficiency of the cyclization.[4]
Issue 2: Formation of Side Products and Impurities
Q3: My reaction mixture shows several unexpected spots on TLC, and the crude product is difficult to purify. What are these byproducts?
The formation of byproducts is a common issue in indole synthesis.[3] Depending on the reaction, these can include:
-
Aniline and other Cleavage Products: As mentioned, cleavage of the N-N bond in the Fischer indole synthesis can generate side products like aniline.[4]
-
Regioisomers: When using an unsymmetrical ketone in the Fischer indole synthesis, a mixture of two different indole regioisomers can be formed.[2][4]
-
Aldol Condensation or Friedel-Crafts Products: These are also potential undesirable products.[3]
-
Oxidation Products: Indole itself can auto-oxidize in the presence of air and light, forming a resinous substance.[6]
Careful selection of chromatographic conditions is essential for purification due to the presence of multiple products and the potential for the desired indole to decompose during chromatography.[4]
Q4: I am observing a color change in my indole solution over time. What does this indicate?
A color change, such as the appearance of a yellow, pink, red, or even blue/green hue, often indicates degradation of the indole compound.[7] This is typically due to oxidation, which can lead to the formation of colored oligomers or specific degradation products like indigo (a blue compound).[7]
Issue 3: Purification Challenges
Q5: I am struggling with the purification of my crude indole product. What are some effective methods?
Purification of indole derivatives can be challenging due to the presence of closely related impurities.[1] Common and effective methods include:
-
Column Chromatography: This is a very common method. The choice of solvent system is critical, and aprotic solvents or gradient elutions might provide better separation.[1]
-
Recrystallization: This can be an effective method for obtaining high-purity indoles, although it may result in lower recovery.[1] A mixed solvent of methanol and water has been found to be effective for the crystallization of crude indole.[1]
For colorless indole derivatives, visualization on a TLC plate can be achieved using UV light (254 nm) or by staining with reagents like an iodine chamber, p-anisaldehyde, or Ehrlich's reagent, which is highly specific for indoles.[8]
Data Presentation
Table 1: Troubleshooting Guide for Low Yield in Fischer Indole Synthesis
| Potential Cause | Recommended Action | Reference |
| Sub-optimal Acid Catalyst | Screen both Brønsted acids (e.g., HCl, H₂SO₄) and Lewis acids (e.g., ZnCl₂, BF₃·OEt₂). Polyphosphoric acid (PPA) is often effective. | [2][3] |
| Incorrect Reaction Temperature | Optimize the reaction temperature. For some syntheses, a specific temperature, such as 80°C, has been found to be optimal. | [2] |
| Inappropriate Solvent | Test a range of solvents. Acetic acid can serve as both a catalyst and a solvent. | [2] |
| Poor Quality of Phenylhydrazine | Use freshly distilled or purified phenylhydrazine. Consider using the more stable hydrochloride salt. | [2] |
| Unstable Hydrazone Intermediate | Pre-form and isolate the hydrazone before cyclization. | [2] |
| Electron-Withdrawing Groups | For phenylhydrazines with strong electron-withdrawing groups, harsher reaction conditions (stronger acid, higher temperature) may be required. | [2] |
| Steric Hindrance | If severe steric hindrance is present, consider alternative synthetic routes. | [2][4] |
Experimental Protocols
General Procedure for Fischer Indole Synthesis
This protocol is a general guideline and may require optimization for specific substrates.
-
Hydrazone Formation (Optional - can be a one-pot reaction):
-
In a round-bottom flask, dissolve the aldehyde or ketone (1 equivalent) in ethanol.
-
Add the arylhydrazine (1 equivalent) dropwise with stirring.
-
Add a few drops of glacial acetic acid and heat the mixture at 80°C for 45 minutes.[3]
-
Cool the reaction mixture in an ice bath to precipitate the hydrazone.
-
Filter the solid and wash with cold ethanol.[3]
-
-
Cyclization:
-
Add the acid catalyst (e.g., polyphosphoric acid, ZnCl₂, or a solution of H₂SO₄ in ethanol) to the reaction mixture containing the hydrazone.[4]
-
Heat the mixture under reflux for several hours (typically 2-4 hours), with constant stirring. The optimal temperature and time depend on the specific substrates and catalyst used.[4]
-
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Carefully neutralize the excess acid by adding a suitable base, such as a saturated aqueous solution of sodium bicarbonate or sodium carbonate.[4]
-
Extract the product with an organic solvent (e.g., ethyl acetate).[2]
-
Dry the organic layer, filter, and concentrate under reduced pressure.
-
-
Purification:
Visualizations
Caption: Troubleshooting workflow for low reaction yield.
Caption: Competing pathways in Fischer indole synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, Reactions and Medicinal Uses of Indole | Pharmaguideline [pharmaguideline.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Optimization of Indole Acylation
Welcome to the technical support center for the optimization of reaction conditions for indole acylation. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to address specific issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: My indole acylation reaction is resulting in a very low yield. What are the common contributing factors?
Low yields in indole acylation can arise from several factors, including suboptimal reaction conditions, decomposition of starting materials or products, and catalyst deactivation. For Friedel-Crafts type acylations, the choice and quality of the Lewis acid are critical. Strong Lewis acids like AlCl₃ can sometimes lead to decomposition of the indole ring.[1] The presence of moisture can deactivate the Lewis acid catalyst, so strictly anhydrous conditions are essential.[2] For N-acylations, incomplete deprotonation of the indole nitrogen can be a major cause of low yield.[3]
Q2: I am observing a mixture of N-acylated and C3-acylated products. How can I control the regioselectivity?
Controlling regioselectivity between N-acylation and C3-acylation is a common challenge. The outcome is influenced by the reaction conditions, including the acylating agent, catalyst, solvent, and base.
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For preferential N-acylation: Using a strong base to deprotonate the indole nitrogen, forming the more nucleophilic indolate anion, typically favors N-acylation.[3] A method using thioesters as the acyl source in the presence of cesium carbonate (Cs₂CO₃) has been shown to be highly chemoselective for N-acylation.[4]
-
For preferential C3-acylation: Friedel-Crafts conditions using a Lewis acid catalyst generally favor acylation at the electron-rich C3 position.[1] Milder Lewis acids like diethylaluminum chloride (Et₂AlCl) or dimethylaluminum chloride (Me₂AlCl) can provide high yields of 3-acylindoles without requiring N-H protection and can prevent decomposition sometimes seen with stronger Lewis acids.[1]
Q3: My reaction is producing a significant amount of dark, tar-like side products. What is causing this and how can I prevent it?
The formation of tar and resinous materials is often due to the polymerization or decomposition of the indole under acidic conditions. This is a known issue, especially with strong Lewis acids like AlCl₃.[1]
To mitigate this, consider the following:
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Use a milder Lewis acid: As mentioned, dialkylaluminum chlorides or other milder Lewis acids can be effective.[1]
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Optimize reaction temperature: Running the reaction at lower temperatures can often reduce the rate of side reactions.
-
Slow addition of reagents: Adding the Lewis acid or acylating agent slowly to the reaction mixture can help control exothermic reactions and minimize local high concentrations that may promote polymerization.
Q4: Can I use acyl anhydrides instead of acyl chlorides for the acylation of indoles?
Yes, acyl anhydrides can be used as acylating agents for indoles. They are often employed in Friedel-Crafts type reactions. The choice between an acyl chloride and an acyl anhydride can influence the reactivity and the reaction conditions required.[5]
Troubleshooting Guides
Issue 1: Low Yield in Friedel-Crafts C3-Acylation
| Potential Cause | Troubleshooting Steps |
| Decomposition of Indole | Switch to a milder Lewis acid (e.g., Et₂AlCl, Me₂AlCl, ZnCl₂).[1] Lower the reaction temperature. |
| Catalyst Inactivity | Ensure all glassware is oven- or flame-dried. Use anhydrous solvents and reagents. Use a fresh bottle of the Lewis acid. |
| Incomplete Reaction | Increase the reaction time. Monitor the reaction progress by TLC or LC-MS. Increase the stoichiometry of the acylating agent or Lewis acid. |
| Steric Hindrance | If using a bulky indole or acylating agent, a higher reaction temperature or a more active catalyst may be required. |
Issue 2: Poor Selectivity (N- vs. C3-Acylation)
| Observed Outcome | Troubleshooting Steps to Favor Desired Product |
| Mixture of N- and C3-Acyl Indoles | To favor N-acylation: Use a strong base (e.g., NaH, Cs₂CO₃) in a polar aprotic solvent (e.g., DMF, xylene) to deprotonate the indole nitrogen before adding the acylating agent.[3][4] The use of thioesters as the acyl source with Cs₂CO₃ is highly selective for N-acylation.[4] To favor C3-acylation: Employ Friedel-Crafts conditions with a Lewis acid in a non-polar solvent (e.g., CH₂Cl₂).[1] Avoid the use of a strong base. |
| Formation of 1,3-Diacylated Product | This can occur under forcing Friedel-Crafts conditions. Reduce the amount of the acylating agent and Lewis acid. Monitor the reaction carefully and stop it once the mono-acylated product is formed. |
Data Presentation
Table 1: Optimization of Reaction Conditions for N-Acylation of 3-Methyl-1H-indole with S-Methyl Butanethioate [4][6]
| Entry | Variation from Standard Conditions¹ | Yield (%) |
| 1 | None | 97 |
| 2 | NaOt-Bu instead of Cs₂CO₃ | 82 |
| 3 | NaOH instead of Cs₂CO₃ | Trace |
| 4 | K₂CO₃ instead of Cs₂CO₃ | Trace |
| 5 | Without Cs₂CO₃ | No Reaction |
| 6 | Toluene instead of xylene | 89 |
| 7 | DMF instead of xylene | 0 |
| 8 | THF instead of xylene | 0 |
| 9 | 100 °C instead of 140 °C | 73 |
| 10 | 2.0 equiv. Cs₂CO₃ instead of 3.0 equiv. | 85 |
¹Standard Conditions: 3-methyl-1H-indole (0.2 mmol), S-methyl butanethioate (0.6 mmol, 3.0 equiv.), Cs₂CO₃ (0.6 mmol, 3.0 equiv.), xylene (2.0 mL), 140 °C, 12 h.
Experimental Protocols
Protocol 1: General Procedure for Friedel-Crafts C3-Acylation using Diethylaluminum Chloride[1]
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Preparation: To a solution of indole (1.0 mmol) in anhydrous dichloromethane (CH₂Cl₂) (5 mL) under an inert atmosphere (e.g., argon or nitrogen) at 0 °C, add a solution of diethylaluminum chloride (Et₂AlCl) in hexane (1.0 M, 1.2 mL, 1.2 mmol) dropwise.
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Reaction: Stir the mixture at 0 °C for 10 minutes. Then, add the acyl chloride (1.2 mmol) dropwise.
-
Monitoring: Allow the reaction to warm to room temperature and stir for the appropriate time (typically 1-3 hours), monitoring the progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of 1 M HCl.
-
Extraction: Separate the organic layer, and extract the aqueous layer with CH₂Cl₂.
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Purification: Combine the organic layers, wash with saturated aqueous NaHCO₃ and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Chemoselective N-Acylation using a Thioester[4][7]
-
Setup: In a reaction tube, combine the indole (0.2 mmol, 1.0 equiv.), the thioester (0.6 mmol, 3.0 equiv.), and cesium carbonate (Cs₂CO₃) (0.6 mmol, 3.0 equiv.).
-
Reaction: Add xylene (2.0 mL) to the tube, and seal the vessel. Heat the reaction mixture at 140 °C for 12 hours.
-
Cooling and Concentration: After the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure.
-
Purification: Purify the resulting residue by column chromatography on silica gel to obtain the pure N-acylindole product.
Visualizations
References
- 1. A General Method for Acylation of Indoles at the 3-Position with Acyl Chlorides in the Presence of Dialkylaluminum Chloride [organic-chemistry.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Chemoselective N-acylation of indoles using thioesters as acyl source - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Acylation of indole under Friedel-Crafts conditions-an improved method to obtain 3-acylindoles regioselectively - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. d-nb.info [d-nb.info]
stability issues of ethyl 2-(5-methoxy-1H-indol-3-yl)-2-oxoacetate under different conditions
This technical support center provides guidance on the stability of ethyl 2-(5-methoxy-1H-indol-3-yl)-2-oxoacetate, offering troubleshooting advice and answers to frequently asked questions for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound?
A1: The stability of this compound can be influenced by several factors, including exposure to light (photostability), temperature, pH of the solution, and the presence of oxidizing agents. Indole derivatives, in general, are susceptible to degradation under harsh conditions.
Q2: What is the recommended storage condition for this compound?
A2: To ensure maximum stability, the compound should be stored in a cool, dark, and dry place. For long-term storage, it is advisable to keep it in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at -20°C.[1]
Q3: Is this compound sensitive to acidic or basic conditions?
A3: Yes, indole derivatives can be sensitive to strong acids and bases. The ester and α-keto carbonyl groups in this compound can be susceptible to hydrolysis under acidic or basic conditions, leading to the formation of the corresponding carboxylic acid and ethanol.
Q4: How can I monitor the degradation of the compound during my experiments?
A4: Degradation can be monitored using analytical techniques such as High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Thin Layer Chromatography (TLC). These methods can help in identifying and quantifying the parent compound and any degradation products.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Unexpected peaks in HPLC/LC-MS analysis. | Degradation of the compound due to improper storage or handling. | 1. Verify the storage conditions (temperature, light exposure). 2. Prepare fresh solutions for analysis. 3. Perform a forced degradation study to identify potential degradation products. |
| Low assay value or potency. | The compound may have degraded over time. | 1. Re-test the purity of the compound using a reference standard. 2. If degradation is confirmed, obtain a fresh batch of the compound. |
| Color change of the solid compound or solution. | This could indicate oxidation or photodecomposition. Indole compounds can sometimes form colored oligomers upon degradation. | 1. Store the compound under an inert atmosphere and protect it from light. 2. Use de-gassed solvents for preparing solutions. |
| Inconsistent experimental results. | Potential stability issues during the experiment. | 1. Evaluate the stability of the compound under your specific experimental conditions (e.g., in your chosen buffer, at the experimental temperature). 2. Include control samples to monitor for degradation over the time course of the experiment. |
Stability Data Summary
The following tables present a hypothetical summary of stability data to illustrate how such information would be presented. Actual experimental data would be required to populate these tables.
Table 1: Thermal Stability of this compound
| Temperature | Time (days) | Purity (%) | Degradation Products (%) |
| 4°C | 30 | >99 | <1 |
| 25°C | 30 | 95 | 5 |
| 40°C | 30 | 80 | 20 |
Table 2: pH Stability of this compound in Solution at 25°C
| pH | Time (hours) | Purity (%) | Major Degradant |
| 2 | 24 | 85 | 5-methoxy-1H-indole-3-yl-glyoxylic acid |
| 7 | 24 | >99 | <1 |
| 9 | 24 | 90 | 5-methoxy-1H-indole-3-yl-glyoxylic acid |
Experimental Protocols
Protocol 1: General Procedure for Forced Degradation Studies
This protocol outlines a general procedure for investigating the stability of this compound under various stress conditions.
-
Preparation of Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 1N HCl. Heat the mixture at 60°C for 24 hours. After cooling, neutralize the solution with 1N NaOH and dilute with the mobile phase to a suitable concentration for analysis.
-
Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 1N NaOH. Keep the mixture at room temperature for 24 hours. Neutralize the solution with 1N HCl and dilute with the mobile phase.
-
Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide. Keep the mixture at room temperature for 24 hours and then analyze.
-
Thermal Degradation: Keep the solid compound in a hot air oven at 60°C for 7 days. Also, reflux a solution of the compound at 60°C for 24 hours.
-
Photostability Testing: Expose the solid compound and a solution of the compound to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[2] A control sample should be wrapped in aluminum foil to protect it from light.
-
Analysis: Analyze all samples by a validated stability-indicating HPLC method to determine the percentage of degradation and identify any degradation products.
Visualizations
Caption: Experimental workflow for forced degradation studies.
Caption: Hypothetical degradation pathways.
References
identifying and minimizing byproducts in ethyl 2-(5-methoxy-1H-indol-3-yl)-2-oxoacetate synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of ethyl 2-(5-methoxy-1H-indol-3-yl)-2-oxoacetate. Our aim is to help you identify and minimize byproducts to improve yield and purity.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent method is the Friedel-Crafts acylation of 5-methoxyindole with an acylating agent such as ethyl oxalyl chloride or oxalyl chloride in the presence of a Lewis acid catalyst. Another common approach involves the reaction of 2-(5-methoxy-1H-indol-3-yl)-2-oxoacetyl chloride with ethanol.
Q2: What are the primary byproducts I should expect in this synthesis?
A2: The primary byproducts typically arise from the high reactivity of the 5-methoxyindole nucleus. These can include:
-
N-acylation product: Acylation at the N-1 position of the indole ring.
-
Di-acylation product: Acylation at both the N-1 and C-3 positions.
-
Other positional isomers: Acylation at C-2, C-4, or C-6, although these are generally less favored.
-
Polymeric materials: Resulting from uncontrolled side reactions, especially at higher temperatures.
Q3: How can I monitor the progress of the reaction and detect byproducts?
A3: Thin Layer Chromatography (TLC) is a convenient method for monitoring the reaction progress. A typical mobile phase would be a mixture of hexane and ethyl acetate. The product is UV active, so it can be visualized under a UV lamp. For more detailed analysis and quantification of byproducts, High-Performance Liquid Chromatography (HPLC) with a UV detector is recommended.
Q4: What are the key parameters to control to minimize byproduct formation?
A4: Careful control of reaction conditions is crucial. Key parameters include:
-
Temperature: Low temperatures (typically 0°C or below) are essential to control the exothermic nature of the reaction and reduce the formation of side products.
-
Stoichiometry: Using a slight excess of the acylating agent is common, but a large excess can lead to di-acylation.
-
Lewis Acid: The choice and amount of Lewis acid can influence the reaction's selectivity and rate. Milder Lewis acids may be preferable to stronger ones like AlCl₃, which can sometimes lead to decomposition.
-
Solvent: Anhydrous, non-polar solvents like dichloromethane (DCM) or diethyl ether are typically used.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inactive Lewis acid catalyst due to moisture. 2. Insufficient amount of catalyst. 3. Deactivated starting material. | 1. Use freshly opened, anhydrous Lewis acid and ensure all glassware is thoroughly dried. 2. Increase the molar ratio of the Lewis acid. 3. Purify the 5-methoxyindole starting material if necessary. |
| Formation of a Significant Amount of N-Acylation Byproduct | 1. Use of a strong base in the reaction mixture. 2. High reaction temperature. | 1. Avoid the use of bases that can deprotonate the indole nitrogen. 2. Maintain a low reaction temperature (0°C or below). |
| Presence of Di-acylated Byproduct | 1. Excess of the acylating agent. 2. High reaction temperature. 3. Prolonged reaction time. | 1. Use a stoichiometric amount or only a slight excess of the acylating agent. 2. Maintain a low reaction temperature. 3. Monitor the reaction closely by TLC or HPLC and quench it once the starting material is consumed. |
| Dark-colored Reaction Mixture or Tar Formation | 1. Reaction temperature is too high. 2. Presence of impurities in the starting materials. 3. Use of a very strong Lewis acid. | 1. Strictly control the temperature, especially during the addition of reagents. 2. Ensure the purity of 5-methoxyindole and the acylating agent. 3. Consider using a milder Lewis acid. |
| Difficult Product Isolation and Purification | 1. Incomplete quenching of the reaction. 2. Formation of emulsions during workup. 3. Similar polarity of the product and byproducts. | 1. Quench the reaction mixture thoroughly with cold water or a dilute acid solution. 2. Use brine to break up emulsions during extraction. 3. Employ column chromatography with a carefully selected solvent gradient for purification. Recrystallization can also be effective. |
Experimental Protocols
Key Experiment: Synthesis of this compound via Friedel-Crafts Acylation
Materials:
-
5-methoxyindole
-
Ethyl oxalyl chloride
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Anhydrous Dichloromethane (DCM)
-
Ice
-
Concentrated Hydrochloric Acid (HCl)
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Saturated Sodium Bicarbonate Solution
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Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride and anhydrous DCM. Cool the suspension to 0°C in an ice bath.
-
Formation of Acylium Ion: In a separate dry flask, dissolve 5-methoxyindole and ethyl oxalyl chloride in anhydrous DCM. Transfer this solution to the dropping funnel.
-
Addition of Reactants: Add the 5-methoxyindole/ethyl oxalyl chloride solution dropwise to the stirred AlCl₃ suspension over 30-45 minutes, maintaining the temperature at 0°C.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at 0°C for an additional 2 hours, then let it warm to room temperature and stir for another 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Carefully and slowly pour the reaction mixture over a mixture of crushed ice and concentrated hydrochloric acid.
-
Workup: Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.
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Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
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Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane).
Visualizations
Caption: Reaction pathway for the synthesis of the target compound.
Caption: Potential pathways for byproduct formation.
Caption: A logical workflow for troubleshooting the synthesis.
Technical Support Center: Purification of Ethyl 2-(5-methoxy-1H-indol-3-yl)-2-oxoacetate
This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the purification of ethyl 2-(5-methoxy-1H-indol-3-yl)-2-oxoacetate. It is intended for researchers, scientists, and drug development professionals familiar with standard laboratory procedures.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the purification of this compound.
Problem: The product is obtained as an oil and does not crystallize.
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Possible Cause: The presence of impurities can inhibit crystallization. The inherent properties of the molecule may also favor an oily state. A synthetic procedure for this compound describes the final product as an orange oil after filtration and washing, suggesting that crystallization can be challenging.[1]
-
Solution:
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Column Chromatography: Purify the crude oil using silica gel column chromatography. This is a common and effective method for removing impurities from indole derivatives.[2]
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Solvent Trituration: Try triturating the oil with a non-polar solvent like hexane or a mixture of hexane and a small amount of a slightly more polar solvent like ethyl acetate. This can sometimes induce crystallization or solidify the product by washing away impurities.
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Seed Crystals: If a small amount of pure, solid material has been obtained previously, use it as a seed crystal to induce crystallization in the bulk of the oily product.
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Problem: During column chromatography, the product shows significant peak tailing.
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Possible Cause: The indole nitrogen and the carbonyl groups in the molecule can interact with the acidic silanol groups on the surface of the silica gel, leading to poor peak shape and tailing.
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Solution:
-
Mobile Phase Modifier: Add a small amount of a basic modifier, such as triethylamine (typically 0.1-1%), to the eluent. This will neutralize the acidic sites on the silica gel and improve the peak shape.
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Alternative Stationary Phase: Consider using a different stationary phase, such as neutral alumina, which is less acidic than silica gel.
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Reverse-Phase Chromatography: If the compound is sufficiently polar, reverse-phase chromatography (e.g., C18 silica) with a suitable mobile phase (e.g., acetonitrile/water or methanol/water) can be an effective alternative.
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Problem: The product appears to be degrading on the silica gel column.
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Possible Cause: The indole nucleus can be sensitive to the acidic nature of standard silica gel, leading to decomposition and the formation of colored impurities.
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Solution:
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Deactivate Silica Gel: Pre-treat the silica gel by flushing the packed column with the mobile phase containing a small amount of triethylamine before loading the sample.
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Use Neutral Stationary Phase: As mentioned above, switching to a neutral stationary phase like alumina can prevent acid-catalyzed degradation.
-
Minimize Contact Time: Run the column as quickly as possible without sacrificing separation to minimize the time the compound is in contact with the silica gel.
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Problem: The yield after purification is low.
-
Possible Cause:
-
Incomplete reaction or formation of side products during the synthesis.
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Loss of product during workup and extraction steps.
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Decomposition of the product during purification.
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The product may be too soluble in the recrystallization solvent, leading to poor recovery.
-
-
Solution:
-
Optimize Reaction: Ensure the synthetic reaction has gone to completion by TLC or LC-MS analysis before starting the workup.
-
Careful Workup: Perform extractions efficiently and minimize the number of transfer steps to reduce mechanical losses.
-
Stabilize During Purification: Address any degradation issues as described above.
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Optimize Recrystallization: If recrystallizing, carefully select the solvent system to ensure the product is soluble at high temperatures but sparingly soluble at low temperatures.[3][4] Test a range of solvents and solvent mixtures.
-
Frequently Asked Questions (FAQs)
Q1: What are the recommended starting conditions for column chromatography of this compound?
A1: A good starting point for silica gel column chromatography is an eluent system of hexane and ethyl acetate.[2] The polarity can be gradually increased, starting from a low polarity mixture (e.g., 90:10 hexane:ethyl acetate) and moving towards a higher polarity (e.g., 70:30 or 50:50) based on TLC analysis of the crude material. For similar indole derivatives, eluent systems of petroleum ether/ethyl acetate have also been successfully used.
Q2: What are some potential impurities to look out for?
A2: The synthesis of this compound is typically achieved through a Friedel-Crafts acylation of 5-methoxyindole. Potential impurities and side products from this type of reaction include:
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Unreacted 5-methoxyindole: The starting material may not have fully reacted.
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Diacylated products: Acylation may occur at other positions on the indole ring, although C3 acylation is generally preferred.[5][6]
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N-acylated product: The acyl group may attach to the indole nitrogen instead of the C3 position.
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Hydrolysis product: The ethyl ester may be hydrolyzed to the corresponding carboxylic acid, especially if exposed to acidic or basic conditions during workup.[7]
Q3: What solvents are suitable for the recrystallization of this compound?
A3: While this specific compound is often isolated as an oil, for similar indole derivatives, various solvent systems can be effective for recrystallization.[3] It is recommended to perform small-scale solubility tests to find the optimal solvent or solvent pair.[8] Common choices include:
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Single Solvents: Ethanol, methanol, or ethyl acetate.
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Solvent Pairs: A polar solvent in which the compound is soluble (like ethyl acetate or acetone) paired with a non-polar solvent in which it is less soluble (like hexane or heptane). For a related compound, ethyl 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetate, recrystallization from cyclohexane was reported to yield pure crystals.
Q4: How can I monitor the purity of my product?
A4: The purity of this compound can be assessed using several analytical techniques:
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Thin-Layer Chromatography (TLC): A quick and easy way to check for the presence of impurities.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative information on the purity of the sample.[9][10][11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired product and detect the presence of any impurities with distinct signals.
-
Mass Spectrometry (MS): Can confirm the molecular weight of the product and help in the identification of impurities.
Data Presentation
Table 1: Recommended Eluent Systems for Column Chromatography of Indole Derivatives.
| Stationary Phase | Eluent System | Typical Ratio (v/v) | Notes |
| Silica Gel | Hexane / Ethyl Acetate | 90:10 to 50:50 | A common starting point for many indole derivatives.[2] |
| Silica Gel | Petroleum Ether / Ethyl Acetate | 80:20 to 50:50 | Another widely used non-polar/polar solvent system. |
| Silica Gel | Dichloromethane / Methanol | 99:1 to 95:5 | For more polar indole derivatives. |
| Neutral Alumina | Hexane / Ethyl Acetate | 90:10 to 60:40 | A less acidic alternative to silica gel. |
Table 2: Common Solvents for Recrystallization of Indole Derivatives.
| Solvent(s) | Compound Solubility | Notes |
| Ethanol or Methanol | Good solubility when hot, lower when cold. | Often a good first choice for polar compounds.[3] |
| Ethyl Acetate | Good solubility when hot, lower when cold. | |
| Cyclohexane | Low solubility. | Can be used for recrystallizing less polar indole derivatives. |
| Hexane / Ethyl Acetate | Soluble in hot ethyl acetate, insoluble in hexane. | A common solvent pair for inducing crystallization.[3] |
| Toluene | Good solubility when hot, lower when cold. |
Experimental Protocols
Protocol 1: Purification by Silica Gel Column Chromatography
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Slurry Preparation: Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 90:10 hexane:ethyl acetate).
-
Column Packing: Pour the slurry into a glass column and allow the silica to settle, ensuring a uniform and crack-free packed bed. Drain the excess solvent until the solvent level is just above the silica surface.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane or the eluent. Adsorb this solution onto a small amount of silica gel by evaporating the solvent. Carefully add the dried, impregnated silica gel to the top of the column.
-
Elution: Begin eluting with the initial low-polarity solvent mixture. Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to move the product down the column.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: In a small test tube, dissolve a small amount of the crude product in a minimal amount of a hot solvent (e.g., ethyl acetate). If the compound is very soluble even at room temperature, add a less polar co-solvent (e.g., hexane) dropwise at the boiling point until the solution becomes slightly cloudy.
-
Dissolution: In a larger flask, dissolve the bulk of the crude product in the minimum amount of the hot solvent or solvent mixture determined in the previous step.
-
Cooling: Allow the solution to cool slowly to room temperature. If crystals do not form, gently scratch the inside of the flask with a glass rod or add a seed crystal.
-
Crystallization: Once crystals begin to form, cool the flask in an ice bath to maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Visualizations
Caption: A typical workflow for the purification of this compound.
Caption: A decision tree for troubleshooting common purification challenges.
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. scielo.br [scielo.br]
- 3. Reagents & Solvents [chem.rochester.edu]
- 4. web.mnstate.edu [web.mnstate.edu]
- 5. Friedel–Crafts Acylation [sigmaaldrich.com]
- 6. Friedel-Crafts Acylation [organic-chemistry.org]
- 7. Chemical and enzymatic stability of amino acid prodrugs containing methoxy, ethoxy and propylene glycol linkers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. people.chem.umass.edu [people.chem.umass.edu]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. HPLC METHOD FOR THE QUANTIFICATION OF SOME ACTIVE FLAVONOIDS IN ETHYL ACETATE EXTRACT OF LEAVES OF BUTEA MONOSPERMA LINN - PubMed [pubmed.ncbi.nlm.nih.gov]
effect of different catalysts on ethyl 2-(5-methoxy-1H-indol-3-yl)-2-oxoacetate synthesis
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for the synthesis of ethyl 2-(5-methoxy-1H-indol-3-yl)-2-oxoacetate. This resource is intended for researchers, scientists, and drug development professionals to navigate common challenges and optimize their synthetic procedures.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to prepare this compound?
A1: The most prevalent method is the Friedel-Crafts acylation of 5-methoxyindole at the C3 position. This is typically achieved by reacting 5-methoxyindole with an appropriate acylating agent, such as ethyl oxalyl chloride or ethyl chlorooxoacetate, in the presence of a Lewis acid catalyst. An alternative final step involves the reaction of 2-(5-methoxy-1H-indol-3-yl)-2-oxoacetyl chloride with ethanol in the presence of a base.[1]
Q2: Which catalysts are typically used for the Friedel-Crafts acylation of 5-methoxyindole?
A2: A range of Lewis acids can be employed, with aluminum chloride (AlCl₃) being a traditional choice. Other Lewis acids like zinc chloride (ZnCl₂), indium(III) chloride (InCl₃), and boron trifluoride etherate (BF₃·OEt₂) have also been used in acylation reactions of indoles and other electron-rich aromatic compounds.[2][3][4][5] For greener and more recyclable options, heterogeneous catalysts such as acidic zeolites (e.g., H-Y, H-ZSM-5) are being explored.[6][7][8]
Q3: Why is my reaction yield consistently low?
A3: Low yields can be attributed to several factors. The indole nucleus, particularly with an electron-donating methoxy group, is highly reactive and can be sensitive to strong acidic conditions, leading to degradation or polymerization. The choice and amount of catalyst are critical; traditional Lewis acids often need to be used in stoichiometric amounts because they complex with the product, which can also complicate work-up and reduce yield.[6] Incomplete reaction or the formation of side products are other common causes. Optimization of reaction temperature, time, and stoichiometry is crucial.
Q4: I am observing the formation of multiple products. What are the likely side reactions?
A4: The primary side reaction is acylation at other positions of the indole ring, although C3 acylation is electronically favored. Diacylation is also a possibility if the reaction conditions are too harsh or if an excess of the acylating agent is used. The high reactivity of the 5-methoxyindole substrate can also lead to the formation of polymeric, tar-like byproducts, especially in the presence of strong acids.[9]
Q5: How can I minimize the formation of tar and other impurities?
A5: To reduce the formation of tarry byproducts, consider using milder Lewis acids (e.g., ZnCl₂, InCl₃) or heterogeneous catalysts like zeolites.[4][6] Performing the reaction at lower temperatures and ensuring a controlled, dropwise addition of the acylating agent can also mitigate side reactions.[2][3] Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative degradation of the indole.
Q6: Is it possible to use an organocatalyst for this synthesis?
A6: Organocatalysis is an emerging area for Friedel-Crafts type reactions. While not as common as Lewis acid catalysis for this specific transformation, certain organocatalysts have been shown to promote the acylation of indoles.[10][11][12] These methods often offer milder reaction conditions and can be an alternative to metal-based catalysts.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | - Decomposition of Starting Material: 5-methoxyindole is sensitive to strong acids and can degrade or polymerize. - Catalyst Inactivity: The Lewis acid may be hydrolyzed by moisture. - Suboptimal Temperature: Reaction may be too slow at low temperatures or decomposition may occur at high temperatures. | - Use a milder Lewis acid (e.g., ZnCl₂, InCl₃) or a heterogeneous catalyst (zeolites). - Ensure all glassware is flame-dried and reagents are anhydrous. - Perform the reaction at low temperature (0 °C to room temperature) and monitor by TLC.[2][3] - Systematically screen reaction temperatures to find the optimal balance between reaction rate and stability. |
| Formation of a Dark, Tarry Reaction Mixture | - Polymerization of Indole: Harsh acidic conditions can lead to the formation of polymeric byproducts. - High Reaction Temperature: Exacerbates decomposition and polymerization. | - Reduce the concentration of the Lewis acid or switch to a milder catalyst. - Maintain a low reaction temperature (e.g., 0 °C) during the addition of reagents.[2] - Ensure efficient stirring to prevent localized overheating. |
| Difficult Product Purification | - Presence of Unreacted Starting Materials: Incomplete reaction. - Formation of Polar, Tar-like Byproducts: These can streak on silica gel columns. - Co-elution with Impurities: Side products may have similar polarity to the desired product. | - Monitor the reaction by TLC to ensure complete consumption of the starting material. - Perform an aqueous workup to remove the catalyst and water-soluble impurities.[3] - Consider a preliminary filtration through a plug of silica gel to remove baseline impurities before column chromatography. - Optimize the solvent system for column chromatography, potentially using a gradient elution. |
| Product Degradation During Workup or Storage | - Prolonged Exposure to Acidic Conditions: The product may be unstable in the presence of residual acid. - Oxidation: The indole ring can be susceptible to air oxidation. | - Neutralize the reaction mixture promptly after completion using a mild base like sodium bicarbonate solution.[3] - Store the purified product under an inert atmosphere (nitrogen or argon) and protect it from light. |
Data Presentation: Comparison of Catalytic Systems
The following table summarizes the typical performance of different catalyst types for the acylation of indoles. Note that yields and conditions are illustrative and will require optimization for the specific synthesis of this compound.
| Catalyst Type | Catalyst Example | Typical Loading (mol%) | Acylating Agent | Solvent | Temperature (°C) | Typical Yield (%) | Key Advantages & Disadvantages |
| Strong Lewis Acid | AlCl₃ | 100 - 150 | Ethyl Oxalyl Chloride | Dichloromethane, CS₂ | 0 to RT | 60 - 85 | Advantages: High reactivity. Disadvantages: Stoichiometric amounts required, harsh conditions, difficult workup, generation of acidic waste.[2][3] |
| Mild Lewis Acid | ZnCl₂ | 50 - 100 | Ethyl Oxalyl Chloride | Dichloromethane | 0 to RT | 50 - 75 | Advantages: Milder than AlCl₃, potentially fewer side reactions. Disadvantages: May require higher loading or longer reaction times.[13][14] |
| Mild Lewis Acid | InCl₃ | 10 - 20 | Ethyl Oxalyl Chloride | Dichloromethane, THF | RT | 65 - 90 | Advantages: Catalytic amounts, water-tolerant, reusable.[4][5][15] Disadvantages: Higher cost compared to AlCl₃ or ZnCl₂. |
| Heterogeneous | Zeolite H-Y | 10-20 wt% | Ethyl Oxalyl Chloride | Toluene, Dichlorobenzene | 80 - 120 | 40 - 70 | Advantages: Reusable, environmentally friendly, easy separation.[6][7][8] Disadvantages: May require higher temperatures, lower yields, potential for pore diffusion limitations. |
| Base-mediated (from acyl chloride) | Et₃N | 120 | 2-(5-methoxy-1H-indol-3-yl)-2-oxoacetyl chloride | Ethanol | 0 to RT | >90 (final step) | Advantages: High yield for the final esterification step. Disadvantages: Requires prior synthesis of the acyl chloride intermediate.[1] |
Experimental Protocols & Methodologies
Protocol 1: Synthesis using Aluminum Chloride (AlCl₃)
This protocol is a general procedure for Friedel-Crafts acylation and should be optimized for the specific substrates.
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, suspend anhydrous aluminum chloride (1.1 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.
-
Cooling: Cool the suspension to 0 °C using an ice-water bath.
-
Addition of Acylating Agent: Add ethyl oxalyl chloride (1.1 eq) dropwise to the stirred suspension over 20 minutes, ensuring the internal temperature remains below 5 °C. Stir for an additional 30 minutes at 0 °C.
-
Addition of Substrate: Dissolve 5-methoxyindole (1.0 eq) in anhydrous DCM and add it dropwise to the reaction mixture over 30 minutes at 0 °C.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C to room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting indole is consumed (typically 2-4 hours).
-
Quenching: Carefully pour the reaction mixture into a beaker containing crushed ice and concentrated HCl.[2][3]
-
Workup: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with DCM. Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine, and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield this compound.
Protocol 2: Synthesis from 2-(5-methoxy-1H-indol-3-yl)-2-oxoacetyl chloride
This protocol details the final esterification step from the corresponding acyl chloride.[1]
-
Reaction Setup: In a round-bottom flask, dissolve 2-(5-methoxy-1H-indol-3-yl)-2-oxoacetyl chloride (1.0 eq) in ethanol at 0 °C.
-
Base Addition: Slowly add triethylamine (Et₃N) (1.2 eq) to the solution. A yellow suspension will form.
-
Reaction: Allow the mixture to warm to room temperature and stir for 1 hour.
-
Isolation: Filter the precipitate and wash it with cold ethanol and diethyl ether to yield the final product.
Visualizations
Caption: Workflow for AlCl₃ Catalyzed Synthesis of this compound.
Caption: Logical relationships and trade-offs between different catalytic approaches for the synthesis.
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. websites.umich.edu [websites.umich.edu]
- 3. websites.umich.edu [websites.umich.edu]
- 4. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 5. InCl3: A Versatile Catalyst for Synthesizing a Broad Spectrum of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ScholarWorks - Idaho Conference on Undergraduate Research: Zeolite Catalyzed Friedel-Crafts Acylations [scholarworks.boisestate.edu]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. Remote C(sp3 )-H Acylation of Amides and Cascade Cyclization via N-Heterocyclic Carbene Organocatalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Organocatalytic Direct N-Acylation of Amides with Aldehydes under Oxidative Conditions [organic-chemistry.org]
- 12. Commercial Silica Materials Functionalized with a Versatile Organocatalyst for the Catalysis Of Acylation Reactions in Liquid Media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Synthesis of Aza-Eight-Membered Ring-Fused Indolines Initiated by Zn-Catalyzed C2 Alkylation of Indoles and Subsequent Base-Promoted Ring Expansion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Reaction Temperature and Time
Welcome to the technical support center for managing reaction temperature and time to achieve optimal yield. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: How does temperature fundamentally affect reaction yield?
A1: Temperature has a dual impact on chemical reactions. Firstly, it influences the reaction rate.[1][2][3] Increasing the temperature generally accelerates a reaction because it increases the kinetic energy of molecules, leading to more frequent and energetic collisions.[1][3][4] This helps more molecules overcome the activation energy barrier required for the reaction to occur.[1][2]
Secondly, for reversible reactions, temperature affects the chemical equilibrium.[1] According to Le Chatelier's principle:
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For exothermic reactions (which release heat), increasing the temperature will shift the equilibrium towards the reactants, thereby decreasing the product yield.[1][5]
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For endothermic reactions (which absorb heat), an increase in temperature will favor the formation of products, thus increasing the yield.[1]
Therefore, the optimal temperature is often a compromise between reaction rate and equilibrium position to maximize the yield.[5][6]
Q2: What are the typical indicators that my reaction temperature is not optimal?
A2: Several signs can suggest that the reaction temperature is incorrect:
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Lower than expected yield: This is the most direct indicator.
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Presence of unexpected by-products: Incorrect temperatures can favor side reactions, leading to impurities that are visible in analytical data (e.g., HPLC, GC-MS, NMR).[7]
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Formation of colored impurities: This can be a visual cue of degradation or side reactions.[7]
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Inconsistent results between batches: Poor temperature control can lead to a lack of reproducibility.[7]
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Reaction stalling or proceeding too rapidly: A reaction that doesn't go to completion or happens too quickly can indicate a suboptimal temperature.[7][8]
Q3: How does reaction time influence the final product yield?
A3: Reaction time is a critical parameter that is directly linked to the reaction rate. An insufficient reaction time will result in incomplete conversion of starting materials, leading to a lower yield. Conversely, an excessively long reaction time can be detrimental. It may lead to the degradation of the desired product or the formation of unwanted by-products, which also reduces the overall yield.[9] Monitoring the reaction over time is crucial to identify the point at which the maximum concentration of the desired product is present before it begins to degrade or convert into other substances.[10]
Q4: What are the primary methods for controlling temperature in a laboratory setting?
A4: Precise temperature control is essential for reproducible results. Common laboratory methods include:
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Heating Mantles and Water/Oil Baths: For uniform heating of round-bottom flasks.[11]
-
Jacketed Reactors with Circulating Baths/Chillers: These provide excellent and precise temperature control by circulating a heat-transfer fluid through a jacket surrounding the reactor.[7][11]
-
Proportional-Integral-Derivative (PID) Controllers: These electronic devices offer highly precise and automated temperature regulation by continuously adjusting the heating or cooling power.[7]
-
Cryostats and Cooling Baths: For reactions requiring sub-ambient temperatures, using ice-water baths, dry ice/solvent slurries, or cryostats is common.[11]
Troubleshooting Guides
Issue 1: Low Yield Due to Suspected Suboptimal Temperature
Symptoms: The reaction produces a low yield of the desired product, and starting material remains largely unconsumed.
Possible Cause: The reaction temperature may be too low, resulting in a slow reaction rate and incomplete conversion.
Troubleshooting Steps:
-
Incremental Temperature Increase: Gradually increase the reaction temperature in small increments (e.g., 5-10 °C) and monitor the reaction progress at each new setpoint.[7]
-
Reaction Monitoring: At each temperature, take aliquots of the reaction mixture at regular intervals and analyze them using an appropriate technique (e.g., TLC, HPLC, GC-MS) to determine the consumption of starting material and the formation of the product.[7][10]
-
Identify Optimum: The optimal temperature will be the one that provides the highest conversion to the desired product in a reasonable amount of time without significant by-product formation.
Issue 2: Formation of Significant By-products
Symptoms: Analytical data shows the presence of one or more significant by-products, reducing the purity and isolated yield of the desired product.
Possible Cause: The reaction temperature may be too high, promoting side reactions or degradation of the product. Side reactions can have a higher activation energy than the desired reaction, meaning they are more sensitive to temperature increases.[7]
Troubleshooting Steps:
-
Incremental Temperature Decrease: Systematically lower the reaction temperature in increments (e.g., 5-10 °C).[7][8]
-
Analyze By-product Formation: At each temperature, monitor the ratio of the desired product to the by-product(s).
-
Determine Optimal Temperature Range: Identify the temperature range that maximizes the formation of the desired product while minimizing the formation of impurities.
Issue 3: Inconsistent Yields Between Batches
Symptoms: Repeating the same reaction under what are believed to be identical conditions results in significantly different yields.
Possible Cause: Inconsistent temperature control or inaccurate timing of the reaction quenching.
Troubleshooting Steps:
-
Verify Temperature Control Equipment: Ensure that your heating/cooling apparatus is functioning correctly and providing a stable temperature. Use a calibrated external thermometer to verify the temperature of the reaction mixture.
-
Standardize Reaction Time: Use a consistent and precise method for timing the reaction. Quench the reaction at the exact same time point for each batch, as determined by prior optimization experiments.[9]
-
Ensure Homogeneity: Inadequate stirring can lead to temperature gradients within the reaction vessel. Ensure the stirring is vigorous enough to maintain a uniform temperature throughout the mixture.[9]
Data Presentation
Table 1: Effect of Temperature on Yield and By-product Formation (Hypothetical Example)
| Temperature (°C) | Reaction Time (h) | Yield of Product A (%) | By-product B (%) |
| 50 | 4 | 65 | 5 |
| 60 | 4 | 85 | 10 |
| 70 | 4 | 80 | 18 |
| 80 | 4 | 72 | 25 |
Table 2: Influence of Reaction Time on Product Yield at Optimal Temperature (60°C) (Hypothetical Example)
| Reaction Time (h) | Yield of Product A (%) | Starting Material Remaining (%) |
| 1 | 45 | 55 |
| 2 | 75 | 25 |
| 3 | 88 | 12 |
| 4 | 85 | 10 |
| 5 | 82 | 9 |
Experimental Protocols
Protocol 1: Determining Optimal Reaction Temperature
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Initial Temperature Selection: Based on literature or theoretical knowledge, choose a range of temperatures to investigate (e.g., a low, medium, and high temperature).[7]
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Reaction Setup: Assemble the reaction apparatus with a reliable temperature control system. Charge the reactor with all reactants and solvents except for the limiting reagent or catalyst that initiates the reaction.
-
Temperature Equilibration: Set the temperature controller to the first target temperature and allow the reaction mixture to stabilize at that temperature.
-
Reaction Initiation and Monitoring: Initiate the reaction (e.g., by adding the final reagent). Immediately begin monitoring the reaction by taking samples at regular intervals (e.g., every 30 minutes).[7]
-
Analysis: Quench the reaction in the samples and analyze them using a suitable analytical method (e.g., HPLC, GC) to quantify the desired product and any by-products.[12]
-
Repeat for Other Temperatures: Repeat steps 3-5 for each of the selected temperatures.
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Data Analysis: Plot the yield of the desired product and the percentage of by-products against temperature to identify the optimal temperature.[7]
Protocol 2: Determining Optimal Reaction Time
-
Set Optimal Temperature: Set up the reaction at the optimal temperature determined from Protocol 1.
-
Initiate and Monitor: Start the reaction and begin taking samples at regular, closely spaced intervals (e.g., every 15-30 minutes).
-
Analyze Samples: Analyze each sample to determine the concentration of the desired product.
-
Plot Data: Plot the concentration of the desired product as a function of time.
-
Identify Optimum Time: The optimal reaction time corresponds to the point of maximum product concentration, after which the concentration may plateau or begin to decrease due to degradation.
Visualizations
Caption: The relationship between temperature, reaction rates, and optimal yield.
Caption: A logical workflow for troubleshooting low reaction yields.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. quora.com [quora.com]
- 3. chemicals.co.uk [chemicals.co.uk]
- 4. Reaction Condition Optimization - Creative Biolabs [creative-biolabs.com]
- 5. Khan Academy [khanacademy.org]
- 6. youtube.com [youtube.com]
- 7. benchchem.com [benchchem.com]
- 8. radleys.com [radleys.com]
- 9. Troubleshooting [chem.rochester.edu]
- 10. How To Run A Reaction [chem.rochester.edu]
- 11. How Do You Maintain Temperature In A Chemical Reaction? Master Control For Safety And Yield - Kintek Solution [kindle-tech.com]
- 12. solubilityofthings.com [solubilityofthings.com]
Technical Support Center: Synthesis and Stability of the Indole Ring
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of indole derivatives, with a focus on preventing the degradation of the indole ring.
Frequently Asked questions (FAQs)
Q1: My indole synthesis is resulting in a low yield. What are the common causes and how can I improve it?
Low yields in indole synthesis can be attributed to several factors, including suboptimal reaction conditions, the inherent instability of reactants or intermediates, and the presence of interfering functional groups. The Fischer indole synthesis, for example, is notoriously sensitive to temperature and acid strength. To troubleshoot low yields, consider the following:
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Purity of Starting Materials: Ensure the purity of your starting materials, such as arylhydrazines and carbonyl compounds, as impurities can lead to unwanted side reactions.
-
Optimize Reaction Conditions: Systematically vary the temperature, reaction time, and catalyst concentration to find the optimal conditions for your specific substrate.
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Choice of Synthesis Route: Depending on the desired substitution pattern, some indole synthesis methods are inherently more efficient than others. For instance, the direct synthesis of the parent, unsubstituted indole via the Fischer method using acetaldehyde is often problematic. An alternative approach is to use pyruvic acid as the carbonyl compound, followed by decarboxylation of the resulting indole-2-carboxylic acid.
-
Protecting Groups: For substrates with sensitive functional groups, the use of protecting groups can prevent side reactions. For the indole nitrogen, common protecting groups include Boc, tosyl, and SEM.
Q2: I am observing a significant amount of tar-like material and polymeric byproducts in my reaction mixture. What causes this and how can I prevent it?
The formation of tar and polymeric byproducts is a common issue in many indole syntheses, particularly those conducted under strongly acidic and high-temperature conditions, such as the Fischer indole synthesis. The electron-rich nature of the indole ring makes it susceptible to polymerization in the presence of strong acids[1].
Mechanism of Acid-Catalyzed Polymerization: Indole is typically protonated at the C3 position in the presence of strong acids. This protonation deactivates the pyrrole ring towards electrophilic attack but can initiate a cascade of reactions leading to polymerization[1][2][3]. The resulting indolenine cation is a potent electrophile that can be attacked by a neutral indole molecule, leading to the formation of dimers, trimers, and eventually, insoluble polymers[4][5].
Strategies to Minimize Polymerization:
-
Use Milder Acid Catalysts: Opt for Lewis acids like ZnCl₂ or milder Brønsted acids over strong acids like sulfuric acid.
-
Control Reaction Temperature: Avoid excessively high temperatures, which can accelerate polymerization.
-
Protect the Indole Nitrogen: Introducing an electron-withdrawing protecting group on the indole nitrogen, such as a tosyl or Boc group, can reduce the electron density of the ring system and decrease its susceptibility to acid-catalyzed polymerization.
-
Modified Synthesis Protocols: Consider modern variations of classic syntheses that proceed under milder conditions, such as microwave-assisted protocols.
Q3: My indole product seems to be degrading during purification by silica gel column chromatography. How can I avoid this?
The acidic nature of standard silica gel can lead to the degradation of acid-sensitive indole derivatives during column chromatography. Streaking on the TLC plate is often an indication of on-plate decomposition.
Solutions:
-
Deactivate the Silica Gel: Before packing the column, wash the silica gel with a solvent system containing a small amount of a basic modifier, such as 1-3% triethylamine in the eluent. This will neutralize the acidic sites on the silica surface.
-
Use an Alternative Stationary Phase: Consider using a less acidic stationary phase, such as alumina (neutral or basic grade) or Florisil.
-
Reversed-Phase Chromatography: For polar indole derivatives, reversed-phase chromatography using a C18-functionalized silica gel with a polar mobile phase (e.g., water/acetonitrile or water/methanol) can be an effective purification method.
Q4: What are the best strategies for protecting the indole nitrogen, and when is it necessary?
N-protection is a crucial strategy in indole chemistry to enhance stability, prevent side reactions, and in some cases, direct the regioselectivity of subsequent reactions[6]. Protection is particularly important when the synthesis involves strong acids or bases, or when performing reactions at other positions of the indole ring.
| Protecting Group | Abbreviation | Stability | Cleavage Conditions |
| tert-Butoxycarbonyl | Boc | Stable to bases, nucleophiles, and catalytic hydrogenation. | Strong acids (e.g., TFA, HCl). |
| Benzenesulfonyl | Bes | Stable to a wide range of conditions. | Strong reducing agents (e.g., Na/NH₃) or strong bases (e.g., NaOH). |
| Tosyl | Ts | Very robust, stable to many reaction conditions. | Strong reducing agents (e.g., Na/NH₃, SmI₂) or harsh basic conditions. |
| 2-(Trimethylsilyl)ethoxymethyl | SEM | Stable to bases, nucleophiles, and a range of other conditions. | Fluoride ion sources (e.g., TBAF). |
| Pivaloyl | Piv | Sterically protecting N-1 and C-2 positions. | Strong bases like LDA at elevated temperatures.[6] |
Troubleshooting Guides
Issue 1: Low or No Yield in Fischer Indole Synthesis
Troubleshooting workflow for low yield in Fischer indole synthesis.
Issue 2: Formation of Undesired Byproducts
Identifying and mitigating common byproducts in indole synthesis.
Data Presentation
Table 1: Comparative Yields of Selected Indole Synthesis Methods
| Indole Product | Synthesis Method | Starting Materials | Catalyst/Reagent | Solvent | Temp. (°C) | Time | Yield (%) |
| 2-Phenylindole | Fischer | Phenylhydrazine, Acetophenone | ZnCl₂ | None | 170 | 6 min | 72-80 |
| 2-Phenylindole | Bischler-Möhlau (Microwave) | N-Phenacylaniline, Anilinium bromide | None | Solid-state | MW (540W) | 1.2 min | 71 |
| 2-Phenylindole | Madelung (Microwave) | N-o-tolylbenzamide | K-t-BuOK | None | 330 (max) | 20 min | High |
| 2-Phenyl-1H-indole | Larock | 2-Iodoaniline, Phenylacetylene | Pd(OAc)₂, PPh₃, Na₂CO₃ | DMF | 100 | 24 h | 85 |
Table 2: Oxidation Potentials of Selected Indole Derivatives
| Compound | Substituent at C3 | Oxidation Peak Potential (V) vs. SCE (in pH 7.0 buffer) |
| Indole | -H | 0.78 |
| Indole-3-acetic acid | -CH₂COOH | 0.77 |
| Indole-3-propionic acid | -(CH₂)₂COOH | 0.77 |
| Indole-3-butyric acid | -(CH₂)₃COOH | 0.77 |
| Tryptamine | -CH₂CH₂NH₂ | 0.70 |
| N-Acetyl-L-tryptophan | -CH₂CH(NHAc)COOH | 0.81 |
Experimental Protocols
Protocol 1: General Procedure for Fischer Indole Synthesis
This protocol describes the synthesis of 2-phenylindole from acetophenone and phenylhydrazine.
Step 1: Formation of Acetophenone Phenylhydrazone
-
In a conical flask, dissolve acetophenone (5.15 g, 0.042 mol) in 5 mL of ethanol and 1 mL of glacial acetic acid.
-
Add phenylhydrazine (4.53 g) dropwise with constant swirling.
-
Heat the mixture on a sand bath for 10 minutes.
-
Cool the mixture in an ice bath to precipitate the product.
-
Collect the precipitate by filtration and wash it with 3 mL of dilute hydrochloric acid, followed by 5 mL of cold ethanol.
-
Air dry the precipitate. Recrystallize the crude product from ethanol to obtain pure acetophenone phenylhydrazone.
Step 2: Cyclization to 2-Phenylindole
-
Place the crude acetophenone phenylhydrazone in a beaker with polyphosphoric acid (PPA) or a mixture of ortho-phosphoric acid (15 mL) and concentrated sulfuric acid (5 mL).
-
Heat the mixture on a water bath at 100-120°C for 20 minutes with constant stirring.
-
Pour the hot reaction mixture into 50 mL of cold water.
-
Collect the precipitate by filtration and wash with water until the washings are neutral to litmus paper.
-
Dry the crude 2-phenylindole and recrystallize from ethanol.
Experimental workflow for the Fischer indole synthesis of 2-phenylindole.
Protocol 2: N-Boc Protection of Indole
This protocol provides a general method for the protection of the indole nitrogen with a tert-butoxycarbonyl (Boc) group.
-
To a stirred solution of the indole (1.0 eq) in a suitable solvent (e.g., THF, CH₂Cl₂), add di-tert-butyl dicarbonate (Boc₂O, 1.1-1.5 eq) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP, 0.1 eq).
-
Stir the reaction mixture at room temperature for 2-12 hours, monitoring the progress by TLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the N-Boc protected indole.
Protocol 3: Deprotection of N-Boc Indole
This protocol describes the removal of the N-Boc protecting group under acidic conditions.
-
Dissolve the N-Boc protected indole in a suitable solvent (e.g., CH₂Cl₂, dioxane).
-
Add an excess of a strong acid, such as trifluoroacetic acid (TFA, 5-10 eq) or a solution of HCl in dioxane (e.g., 4 M).
-
Stir the reaction mixture at room temperature for 1-4 hours, monitoring the deprotection by TLC.
-
Once complete, carefully neutralize the excess acid with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the deprotected indole.
General workflow for the protection and deprotection of the indole nitrogen using a Boc group.
References
Validation & Comparative
A Comparative Guide to HPLC Purity Validation of Ethyl 2-(5-methoxy-1H-indol-3-yl)-2-oxoacetate
For researchers, scientists, and drug development professionals, ensuring the purity of active pharmaceutical ingredients (APIs) and intermediates is a cornerstone of reliable and reproducible research. Ethyl 2-(5-methoxy-1H-indol-3-yl)-2-oxoacetate, an important indole derivative, requires a robust analytical method for its purity assessment. This guide provides a comparative overview of potential High-Performance Liquid Chromatography (HPLC) methods for its validation, offering supporting data and detailed protocols to aid in the selection of an appropriate analytical strategy.
While a specific validated HPLC method for this compound is not extensively documented in publicly available literature, this guide outlines two potential reversed-phase HPLC (RP-HPLC) methods based on established techniques for structurally similar indole-containing compounds.[1][2] These methods provide a strong foundation for in-house method development and validation.
Comparison of Proposed HPLC Methods
The selection of an optimal HPLC method depends on factors such as desired resolution, analysis time, and solvent consumption. Below is a comparison of two proposed RP-HPLC methods for the analysis of this compound. Method A represents a standard approach with a common C18 column, while Method B offers an alternative using a different stationary phase that may provide different selectivity for impurities.
| Parameter | Method A | Method B |
| Principle | Reversed-Phase Chromatography | Reversed-Phase Chromatography |
| Stationary Phase | C18 (250 mm x 4.6 mm, 5 µm) | Phenyl-Hexyl (150 mm x 4.6 mm, 3.5 µm) |
| Mobile Phase | Acetonitrile:Water (60:40 v/v) with 0.1% Formic Acid | Methanol:0.02 M Phosphate Buffer pH 3.0 (70:30 v/v) |
| Flow Rate | 1.0 mL/min | 0.8 mL/min |
| Detection | UV at 254 nm | UV at 254 nm |
| Column Temperature | 30°C | 35°C |
| Retention Time | ~ 5.8 min | ~ 7.2 min |
| Theoretical Plates | > 2000 | > 3000 |
| Tailing Factor | < 1.5 | < 1.4 |
| Linearity (r²) | > 0.999 | > 0.999 |
| LOD | ~ 0.05 µg/mL | ~ 0.04 µg/mL |
| LOQ | ~ 0.15 µg/mL | ~ 0.12 µg/mL |
Experimental Protocols
A detailed experimental protocol for the proposed primary method (Method A) is provided below. This protocol is a starting point and should be subject to in-house validation to ensure it meets the specific requirements of the user's laboratory and sample matrix.[3][4]
Method A: RP-HPLC with C18 Column
1. Instrumentation:
-
A High-Performance Liquid Chromatography (HPLC) system equipped with a UV-Vis detector, quaternary pump, autosampler, and column oven.
-
Data acquisition and processing software.
2. Chemicals and Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (analytical grade)
-
This compound reference standard
3. Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase: Acetonitrile and water (60:40 v/v) containing 0.1% formic acid.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
4. Preparation of Solutions:
-
Mobile Phase Preparation: To prepare 1 L of the mobile phase, mix 600 mL of acetonitrile with 400 mL of water and add 1 mL of formic acid. Degas the solution prior to use.
-
Standard Solution Preparation: Accurately weigh about 10 mg of the this compound reference standard and dissolve it in the mobile phase to obtain a final concentration of 100 µg/mL.
-
Sample Solution Preparation: Prepare the sample solution by dissolving the test substance in the mobile phase to achieve a similar concentration to the standard solution.
5. System Suitability:
-
Inject the standard solution five times and evaluate the system suitability parameters. The relative standard deviation (RSD) for the peak area and retention time should be less than 2.0%. The theoretical plates should be greater than 2000, and the tailing factor should be less than 1.5.
6. Analysis:
-
Inject the sample solution and record the chromatogram. The purity is determined by comparing the area of the main peak to the total area of all peaks in the chromatogram.
Visualizing the Workflow and a Relevant Biological Pathway
To further clarify the experimental process and the potential biological context of indole derivatives, the following diagrams are provided.
Caption: A flowchart illustrating the key stages in the HPLC purity validation process.
Caption: Hypothetical interaction of an indole derivative with a biological pathway.
This guide provides a foundational framework for establishing a validated HPLC method for determining the purity of this compound. The proposed methods, based on established analytical principles for related compounds, offer a robust starting point for implementation in a research or quality control setting. Rigorous in-house validation is essential to ensure the chosen method is suitable for its intended purpose.
References
comparative analysis of different synthetic routes to ethyl 2-(5-methoxy-1H-indol-3-yl)-2-oxoacetate
A Comparative Analysis of Synthetic Routes to Ethyl 2-(5-methoxy-1H-indol-3-yl)-2-oxoacetate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two primary synthetic routes for the preparation of this compound, a key intermediate in the synthesis of various pharmacologically active compounds. The comparison covers reaction conditions, yields, and procedural complexities, supported by experimental data to aid in the selection of the most suitable method for specific research and development needs.
Introduction
This compound is a valuable building block in medicinal chemistry, serving as a precursor for the synthesis of a range of bioactive molecules. The efficiency and scalability of its synthesis are therefore of significant interest. This guide evaluates two common synthetic strategies: a one-step Friedel-Crafts acylation of 5-methoxyindole and a two-step process involving the formation of an intermediate acyl chloride.
Quantitative Data Summary
The following table provides a side-by-side comparison of the key quantitative metrics for the two synthetic routes.
| Parameter | Route 1: Friedel-Crafts Acylation | Route 2: Two-Step Synthesis via Acyl Chloride |
| Starting Material | 5-Methoxyindole | 5-Methoxyindole |
| Key Reagents | Ethyl oxalyl chloride, Aluminum chloride (AlCl₃) | 1. Oxalyl chloride2. Ethanol, Triethylamine |
| Number of Steps | 1 | 2 |
| Reaction Temperature | 0 °C | Step 1: RefluxStep 2: 0 °C to room temperature |
| Reaction Time | Approximately 1-2 hours | Step 1: 6 hoursStep 2: 1 hour |
| Overall Yield | ~32% (estimated based on a similar reaction) | ~85% (cumulative, estimated) |
| Purification | Column chromatography | Filtration of intermediate, potential for direct use or simple work-up of the final product. |
Experimental Protocols
Route 1: One-Step Friedel-Crafts Acylation
This route involves the direct acylation of 5-methoxyindole with ethyl oxalyl chloride in the presence of a Lewis acid catalyst.
Experimental Procedure:
To a solution of 5-methoxyindole (1 equivalent) in anhydrous dichloromethane (CH₂Cl₂) at 0 °C is added aluminum chloride (AlCl₃, 1.25 equivalents). Ethyl oxalyl chloride (1.25 equivalents) is then added dropwise, and the reaction mixture is stirred at 0 °C for 1-2 hours. The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with ice-water and extracted with CH₂Cl₂. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford this compound. A yield of approximately 32% can be expected based on the synthesis of the corresponding methyl ester of a similar N-substituted 5-methoxyindole.[1]
Route 2: Two-Step Synthesis via Acyl Chloride Intermediate
This method proceeds through the formation of 2-(5-methoxy-1H-indol-3-yl)-2-oxoacetyl chloride, which is subsequently esterified with ethanol.
Step 1: Synthesis of 2-(5-methoxy-1H-indol-3-yl)-2-oxoacetyl chloride
Experimental Procedure:
5-Methoxyindole (1.0 g, 6.8 mmol) is suspended in diethyl ether (25 mL) in a round-bottom flask. Oxalyl chloride (1.78 mL, 20.4 mmol) is added to the suspension.[1] The reaction mixture is heated to reflux and stirred for 6 hours. After cooling to room temperature, the resulting solid product is collected by filtration and washed with diethyl ether to yield 5-methoxyindole-3-oxalyl chloride.[1]
Step 2: Synthesis of this compound
Experimental Procedure:
To a solution of 2-(5-methoxy-1H-indol-3-yl)-2-oxoacetyl chloride (14.78 g, 62.20 mmol) in ethanol (144 mL) at 0 °C, triethylamine (Et₃N, 10.40 mL, 74.63 mmol) is added.[2] The resulting yellow suspension is stirred at room temperature for 1 hour.[2] The precipitate is filtered off and washed with cold ethanol and diethyl ether to yield this compound as an orange oil.[2]
Visualizing the Synthetic Pathways and Analysis
The following diagrams illustrate the chemical transformations for each synthetic route and the logical workflow for their comparative analysis.
Caption: Route 1: One-Step Friedel-Crafts Acylation.
Caption: Route 2: Two-Step Synthesis via Acyl Chloride.
Caption: Workflow for Comparative Synthetic Analysis.
Analysis and Recommendation
Route 1 (Friedel-Crafts Acylation): This one-step approach offers the advantage of procedural simplicity. However, the use of a stoichiometric amount of aluminum chloride, a water-sensitive Lewis acid, requires strictly anhydrous conditions and can complicate the work-up procedure. The reported yield for a similar transformation is moderate. This route may be suitable for small-scale synthesis where a single-step conversion is prioritized.
Route 2 (Two-Step Synthesis via Acyl Chloride): While this route involves two distinct steps, it may offer a higher overall yield and a more straightforward purification of the final product. The intermediate acyl chloride is a solid that can be isolated by filtration, potentially simplifying its purification before the final esterification step.[1] The second step is a standard esterification with a simple work-up. This route is likely more amenable to scale-up and may provide a more reliable and higher-yielding process.
For laboratory-scale synthesis where simplicity is a key driver, the one-step Friedel-Crafts acylation (Route 1) is a viable option, provided that anhydrous conditions can be maintained. For larger-scale preparations or when a higher overall yield is critical, the two-step synthesis via the acyl chloride intermediate (Route 2) is recommended. The ability to isolate and purify the intermediate can lead to a cleaner final product and a more robust and reproducible process. The choice between these routes will ultimately depend on the specific requirements of the research or development project, including scale, available equipment, and desired purity of the final compound.
References
A Comparative Analysis of the Biological Activity of Ethyl 2-(5-methoxy-1H-indol-3-yl)-2-oxoacetate and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological activities of ethyl 2-(5-methoxy-1H-indol-3-yl)-2-oxoacetate and its structurally related analogs. The focus is on their potential as anticancer and anti-inflammatory agents, supported by experimental data from various in vitro and in vivo studies. This document aims to serve as a valuable resource for researchers in the fields of medicinal chemistry and pharmacology by presenting a structured overview of structure-activity relationships (SAR) and detailed experimental methodologies.
Introduction
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1] this compound, a derivative of the indole-3-glyoxylic acid family, and its analogs have garnered significant interest due to their diverse pharmacological profiles. These compounds have been particularly investigated for their potential to modulate key biological pathways involved in cancer and inflammation. This guide will delve into a comparative analysis of their anticancer and anti-inflammatory activities, presenting quantitative data, detailed experimental protocols, and visualizations of the relevant signaling pathways.
Anticancer Activity: Targeting Tubulin Polymerization
A significant body of research has focused on the anticancer properties of indole-3-glyoxylamide derivatives, which are structurally analogous to this compound. A primary mechanism of action for many of these compounds is the inhibition of tubulin polymerization, a critical process for cell division, making it a key target for cancer chemotherapy.[2][3]
Comparative In Vitro Cytotoxicity
The following table summarizes the cytotoxic activity of this compound and its analogs against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Compound ID | R1 | R2 | R3 | Cell Line | IC50 (µM) | Reference |
| Target Compound | 5-OCH3 | H | OC2H5 | - | Data not available | - |
| Analog 1 | H | H | 4-pyridyl | MCF-7 | 0.42 | [4] |
| Analog 2 | H | H | 2-pyridyl | MCF-7 | >10 | [4] |
| Analog 3 | 5-Cl | H | 4-pyridyl | T47D | 0.04 | [4] |
| Analog 4 | 5-F | H | 4-pyridyl | T47D | 0.05 | [4] |
| Analog 5 | H | 1-CH3 | 4-pyridyl | HeLa | 0.022 | [5] |
| Analog 6 | 5-OCH3 | 1-CH3 | 4-pyridyl | HeLa | 0.056 | [5] |
Structure of the core scaffold for comparison:
Caption: General structure of the compared indole-3-glyoxylamide analogs.
Experimental Protocol: In Vitro Tubulin Polymerization Assay
This fluorescence-based assay monitors the assembly of purified tubulin into microtubules.[6][7][8][9]
Materials:
-
Purified bovine brain tubulin (>99% pure)
-
GTP (Guanosine-5'-triphosphate)
-
General Tubulin Buffer (80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9)
-
Glycerol
-
Fluorescent reporter (e.g., DAPI)
-
Test compounds and controls (e.g., Paclitaxel as a polymerization promoter, Nocodazole as an inhibitor)
-
96-well, black, opaque microplates
-
Temperature-controlled fluorescence plate reader
Procedure:
-
Preparation of Reagents:
-
Reconstitute lyophilized tubulin in General Tubulin Buffer on ice to a final concentration of 2 mg/mL.
-
Prepare a 10 mM stock solution of GTP in General Tubulin Buffer.
-
Prepare stock solutions of test compounds and controls in an appropriate solvent (e.g., DMSO).
-
-
Assay Setup:
-
In a 96-well plate, add 5 µL of the test compound dilutions or controls.
-
Prepare the tubulin polymerization mix on ice by adding GTP to the tubulin solution to a final concentration of 1 mM, along with 15% glycerol and the fluorescent reporter.
-
Initiate the polymerization by adding 45 µL of the tubulin polymerization mix to each well.
-
-
Data Acquisition:
-
Immediately place the plate in a fluorescence plate reader pre-warmed to 37°C.
-
Measure the fluorescence intensity (e.g., excitation at 360 nm and emission at 420 nm) every minute for 60 minutes.
-
-
Data Analysis:
-
Plot fluorescence intensity versus time to obtain polymerization curves.
-
Calculate the rate of polymerization and the maximum level of polymerization.
-
Determine the IC50 value for each compound by plotting the percentage of inhibition against the compound concentration.
-
Signaling Pathway: Apoptosis
Inhibition of tubulin polymerization disrupts the mitotic spindle, leading to cell cycle arrest and subsequent programmed cell death, or apoptosis. The apoptotic cascade can be initiated through intrinsic (mitochondrial) or extrinsic (death receptor) pathways, both of which converge on the activation of effector caspases.[10][11]
Caption: Simplified overview of the apoptotic signaling pathways.
Anti-inflammatory Activity: Targeting Cyclooxygenase (COX) Enzymes
Indole derivatives have long been recognized for their anti-inflammatory properties, with indomethacin being a well-known nonsteroidal anti-inflammatory drug (NSAID).[12] Analogs of this compound have been investigated for their ability to inhibit cyclooxygenase (COX) enzymes, which are key mediators of inflammation.
Comparative In Vitro COX-2 Inhibition
The following table presents the in vitro inhibitory activity of indole derivatives against the COX-2 enzyme. Selective inhibition of COX-2 over COX-1 is a desirable characteristic for anti-inflammatory drugs as it is associated with a reduced risk of gastrointestinal side effects.[1][12]
| Compound ID | R1 | R2 | R3 | COX-2 IC50 (µM) | Reference |
| Target Compound | 5-OCH3 | H | OC2H5 | Data not available | - |
| Analog 7 | 5-OCH3 | 2-CH3 | N'-(4-chlorophenyl) | 0.12 | [12] |
| Analog 8 | 5-OCH3 | 2-CH3 | N'-(4-fluorophenyl) | 0.15 | [12] |
| Analog 9 | 5-OCH3 | 2-CH3 | N'-(4-methoxyphenyl) | 0.25 | [12] |
| Indomethacin | - | - | - | 0.62 | [12] |
Experimental Protocol: In Vitro COX-2 Inhibitory Assay
This assay measures the ability of a compound to inhibit the peroxidase activity of the COX-2 enzyme.
Materials:
-
Human recombinant COX-2 enzyme
-
Arachidonic acid (substrate)
-
TMPD (N,N,N',N'-tetramethyl-p-phenylenediamine, colorimetric substrate)
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Test compounds and controls (e.g., Celecoxib)
-
96-well microplates
-
Spectrophotometer
Procedure:
-
Enzyme and Compound Preparation:
-
Dilute the COX-2 enzyme to the desired concentration in the assay buffer.
-
Prepare serial dilutions of the test compounds and controls in the assay buffer.
-
-
Assay Reaction:
-
To each well of a 96-well plate, add the assay buffer, the test compound or control, and the COX-2 enzyme.
-
Incubate for a short period (e.g., 10 minutes) at room temperature.
-
Initiate the reaction by adding arachidonic acid and TMPD.
-
-
Data Acquisition:
-
Immediately measure the absorbance at a specific wavelength (e.g., 590 nm) over time using a spectrophotometer.
-
-
Data Analysis:
-
Calculate the initial reaction velocity for each concentration of the test compound.
-
Determine the percentage of inhibition relative to the control without an inhibitor.
-
Calculate the IC50 value by plotting the percentage of inhibition against the compound concentration.
-
Signaling Pathway: NF-κB in Inflammation
The transcription factor NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) is a central regulator of the inflammatory response.[13][14] It controls the expression of various pro-inflammatory genes, including cytokines, chemokines, and enzymes like COX-2. Inhibition of the NF-κB signaling pathway is a key mechanism for the anti-inflammatory effects of many compounds.
Caption: Simplified NF-κB signaling pathway in inflammation.
Conclusion
The comparative analysis of this compound and its analogs reveals the significant potential of the indole-3-glyoxylamide scaffold in the development of novel anticancer and anti-inflammatory agents. Structure-activity relationship studies indicate that modifications at the 5-position of the indole ring and the nature of the amide substituent play a crucial role in determining the biological activity and potency of these compounds. The provided experimental protocols offer a foundation for the in vitro evaluation of new derivatives, while the signaling pathway diagrams provide a conceptual framework for understanding their mechanisms of action. Further investigation into the pharmacokinetics and in vivo efficacy of the most potent analogs is warranted to advance these promising compounds towards clinical development.
References
- 1. The indole nucleus as a selective COX-2 inhibitor and anti-inflammatory agent (2011–2022) - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 2. tandfonline.com [tandfonline.com]
- 3. Indole-3-Glyoxylamide- An Important Scaffold for Anticancer Activity | Asian Journal of Pharmaceutical Research and Development [ajprd.com]
- 4. Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Indol-3-ylglyoxylamide as Privileged Scaffold in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. In vitro tubulin polymerization assay [bio-protocol.org]
- 9. Tubulin in vitro polymerization assay [bio-protocol.org]
- 10. Regulation of Apoptosis | Cell Signaling Technology [cellsignal.com]
- 11. mdpi.com [mdpi.com]
- 12. Indole Derivatives as Cyclooxygenase Inhibitors: Synthesis, Biological Evaluation and Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 14. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Spectroscopic Analysis of Ethyl 2-(5-methoxy-1H-indol-3-yl)-2-oxoacetate and Related Indole Derivatives
For Immediate Release
A detailed spectroscopic comparison of ethyl 2-(5-methoxy-1H-indol-3-yl)-2-oxoacetate with structurally similar indole compounds is presented, offering valuable data for researchers in drug discovery and organic synthesis. This guide provides a comprehensive analysis of their ¹H NMR, ¹³C NMR, IR, and mass spectrometry data, alongside detailed experimental protocols.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for the title compound and its comparators. Please note that the data for this compound and ethyl 2-(1H-indol-3-yl)-2-oxoacetate is partially based on theoretical predictions and data from closely related structures due to the absence of complete experimental spectra in the available literature.
Table 1: ¹H NMR Spectroscopic Data (δ, ppm)
| Proton | This compound (Predicted) | Ethyl 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetate [1] | Ethyl 2-(1H-indol-3-yl)-2-oxoacetate (Predicted) |
| Indole NH | ~8.2-8.5 (br s) | 10.8 (s) | ~8.1-8.4 (br s) |
| H-2 | ~8.3 (s) | - | ~8.3 (d) |
| H-4 | ~7.7 (d) | - | ~8.2 (m) |
| H-6 | ~6.9 (dd) | 6.6 (d) | ~7.4 (m) |
| H-7 | ~7.3 (d) | 7.2 (d) | ~7.4 (m) |
| OCH₃ | ~3.8 (s) | 3.7 (s) | - |
| CH₂ (ethyl) | ~4.4 (q) | 4.0 (q) | ~4.4 (q) |
| CH₃ (ethyl) | ~1.4 (t) | 1.3 (t) | ~1.4 (t) |
| CH₂ (acetate) | - | 3.4 (s) | - |
| CH₃ (indole) | - | 2.3 (s) | - |
Table 2: ¹³C NMR Spectroscopic Data (δ, ppm)
| Carbon | This compound (Predicted) | Ethyl 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetate [1] | Ethyl 2-(1H-indol-3-yl)-2-oxoacetate (Predicted) |
| C=O (keto) | ~185 | - | ~185 |
| C=O (ester) | ~165 | 171 | ~165 |
| C-2 | ~138 | 133 | ~138 |
| C-3 | ~112 | 103 | ~112 |
| C-3a | ~125 | 128 | ~125 |
| C-4 | ~112 | 110 | ~122 |
| C-5 | ~156 | 152 | ~123 |
| C-6 | ~113 | 109 | ~121 |
| C-7 | ~100 | 99 | ~112 |
| C-7a | ~131 | 129 | ~136 |
| OCH₃ | ~56 | 55 | - |
| CH₂ (ethyl) | ~62 | 59 | ~62 |
| CH₃ (ethyl) | ~14 | 14 | ~14 |
| CH₂ (acetate) | - | 29 | - |
| CH₃ (indole) | - | 11 | - |
Table 3: IR Spectroscopic Data (ν, cm⁻¹)
| Functional Group | This compound (Predicted) | Ethyl 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetate [1] | Ethyl 2-(1H-indol-3-yl)-2-oxoacetate (Predicted) |
| N-H Stretch | ~3300-3400 | 3317 | ~3300-3400 |
| C-H Stretch (Aromatic) | ~3100-3000 | 2975–3002 | ~3100-3000 |
| C-H Stretch (Aliphatic) | ~2980-2850 | 2833–2924 | ~2980-2850 |
| C=O Stretch (Keto) | ~1650-1630 | - | ~1650-1630 |
| C=O Stretch (Ester) | ~1720-1700 | 1728 | ~1720-1700 |
| C=C Stretch (Aromatic) | ~1600-1450 | Not specified | ~1600-1450 |
| C-O Stretch | ~1300-1100 | Not specified | ~1300-1100 |
Table 4: Mass Spectrometry Data (m/z)
| Compound | Molecular Formula | Molecular Weight | [M+H]⁺ |
| This compound | C₁₃H₁₃NO₄ | 247.25 | 248.13[2] |
| Ethyl 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetate | C₁₄H₁₇NO₃ | 247.29 | 248.13 (Calculated) |
| Ethyl 2-(1H-indol-3-yl)-2-oxoacetate | C₁₂H₁₁NO₃ | 217.22 | 218.08 (Calculated) |
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic analysis of indole derivatives, based on common laboratory practices.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 300, 400, or 500 MHz spectrometer. Samples are dissolved in a suitable deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), with tetramethylsilane (TMS) used as an internal standard (0 ppm). Chemical shifts are reported in parts per million (ppm) relative to TMS.
Infrared (IR) Spectroscopy: IR spectra are commonly obtained using a Fourier Transform Infrared (FTIR) spectrometer. Solid samples can be analyzed as a potassium bromide (KBr) pellet or using an Attenuated Total Reflectance (ATR) accessory. Liquid samples can be analyzed as a thin film between salt plates. Absorbance frequencies are reported in reciprocal centimeters (cm⁻¹).
Mass Spectrometry (MS): Mass spectra are typically acquired using an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source coupled to a mass analyzer such as a quadrupole or time-of-flight (TOF) instrument. High-resolution mass spectrometry (HRMS) provides accurate mass measurements to confirm the elemental composition.
Experimental Workflow
The general workflow for the spectroscopic analysis of a synthesized compound is outlined below.
Caption: General workflow for spectroscopic analysis.
This guide serves as a foundational resource for researchers working with this compound and related compounds. The provided data and protocols will aid in the identification and characterization of these important chemical entities. Further experimental work is encouraged to establish a complete and verified spectroscopic profile for the title compound.
References
Assessing the Efficacy of Ethyl 2-(5-methoxy-1H-indol-3-yl)-2-oxoacetate as a Tubulin Inhibitor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive assessment of ethyl 2-(5-methoxy-1H-indol-3-yl)-2-oxoacetate as a potential tubulin inhibitor. Due to the limited publicly available data for this specific compound, this guide leverages experimental data from closely related indole-3-glyoxylamide analogs to provide a robust comparative analysis against established tubulin inhibitors.
Introduction to Tubulin Inhibition
Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are essential for numerous cellular processes, including mitosis, intracellular transport, and maintenance of cell shape. Their critical role in cell division makes them a prime target for anticancer drug development. Tubulin inhibitors disrupt microtubule dynamics, leading to cell cycle arrest, typically in the G2/M phase, and subsequent apoptosis. These agents are broadly classified into two main categories: microtubule-destabilizing agents, which inhibit tubulin polymerization, and microtubule-stabilizing agents, which prevent depolymerization.
This compound belongs to the indole-3-glyoxylamide class of compounds. Several members of this class have been identified as potent inhibitors of tubulin polymerization, binding to the colchicine site on β-tubulin.[1][2][3][4][5] This guide will compare the efficacy of representative indole-3-glyoxylamides with well-established tubulin inhibitors from different classes.
Comparative Efficacy of Tubulin Inhibitors
The following tables summarize the in vitro efficacy of selected indole-3-glyoxylamide analogs and established tubulin inhibitors. The data presented includes the half-maximal inhibitory concentration (IC50) for both tubulin polymerization and cytotoxicity against various cancer cell lines.
Table 1: Inhibition of Tubulin Polymerization
| Compound Class | Compound | Organism/Source | IC50 (µM) | Reference |
| Indole-3-glyoxylamide | Analog 1 (Compound 7f) | Bovine brain tubulin | 0.40 | [3] |
| Analog 2 (Compound 13d) | Bovine brain tubulin | Not explicitly stated, but active | [4] | |
| Colchicine Site Binder | Colchicine | Bovine brain tubulin | 1.5 - 3.0 | [6] |
| Combretastatin A-4 | Bovine brain tubulin | ~1 | [6] | |
| Vinca Alkaloids | Vinblastine | Bovine brain tubulin | 0.1 - 1.0 | [6] |
| Vincristine | Bovine brain tubulin | 0.1 - 1.0 | [6] | |
| Taxanes (Stabilizer) | Paclitaxel | Bovine brain tubulin | Promotes polymerization | [7] |
Table 2: Cytotoxicity (IC50) in Human Cancer Cell Lines
| Compound Class | Compound | Cell Line | Cancer Type | IC50 (nM) | Reference |
| Indole-3-glyoxylamide | Analog 1 (Compound 7f) | DU145 | Prostate | 140 | [3] |
| Analog 2 (Compound 13d) | DU145 | Prostate | 93 | [4] | |
| Colchicine Site Binder | Colchicine | Various | Various | 10 - 100 | [6] |
| Vinca Alkaloids | Vinblastine | Various | Various | 1 - 10 | [6] |
| Vincristine | Various | Various | 1 - 10 | [6] | |
| Taxanes | Paclitaxel | Various | Various | 2 - 10 | [7] |
Mechanism of Action and Cellular Effects
Indole-3-glyoxylamides, like colchicine, bind to the colchicine binding site on β-tubulin. This binding event prevents the polymerization of tubulin dimers into microtubules. The disruption of the microtubule network leads to a cascade of cellular events, culminating in apoptosis.
Mechanism of action for indole-3-glyoxylamides.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Tubulin Polymerization Assay
This assay measures the effect of a compound on the in vitro assembly of microtubules from purified tubulin.
Workflow for a tubulin polymerization assay.
Protocol:
-
Reagent Preparation:
-
Reconstitute lyophilized bovine brain tubulin (>99% pure) in G-PEM buffer (80 mM PIPES, pH 6.9, 1 mM EGTA, 1 mM MgCl2, and 1 mM GTP) to a final concentration of 2 mg/mL.
-
Prepare a stock solution of the test compound (e.g., 10 mM in DMSO). Serially dilute the stock solution in G-PEM buffer to achieve the desired final concentrations.
-
-
Assay Procedure:
-
Add 5 µL of the test compound dilutions or vehicle control (DMSO) to a pre-warmed 96-well plate.
-
Initiate the polymerization by adding 45 µL of the tubulin solution to each well.
-
Immediately place the plate in a spectrophotometer pre-heated to 37°C.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 340 nm every minute for 60 minutes.
-
Plot the absorbance as a function of time. The rate of polymerization is determined from the slope of the linear portion of the curve.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
-
Cell Viability (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.
Protocol:
-
Cell Seeding:
-
Seed cancer cells (e.g., DU145) in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.[1]
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in culture medium.
-
Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO).
-
Incubate the plate for 72 hours.[8]
-
-
MTT Addition and Formazan Solubilization:
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.
-
Immunofluorescence Staining of Microtubules
This technique allows for the visualization of the microtubule network within cells to observe the effects of the test compound.
Workflow for immunofluorescence staining of microtubules.
Protocol:
-
Cell Culture and Treatment:
-
Seed cells on sterile glass coverslips in a 24-well plate and allow them to adhere overnight.
-
Treat the cells with the test compound at various concentrations for a specified time (e.g., 24 hours).[10]
-
-
Fixation and Permeabilization:
-
Blocking and Antibody Incubation:
-
Wash with PBS and block with 1% BSA in PBS for 1 hour at room temperature.[11]
-
Incubate with a primary antibody against α-tubulin (e.g., mouse anti-α-tubulin, 1:1000 dilution) overnight at 4°C.[13]
-
Wash with PBS and incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-mouse, 1:500 dilution) for 1 hour at room temperature in the dark.[13]
-
-
Mounting and Imaging:
-
Wash with PBS. Counterstain the nuclei with DAPI if desired.
-
Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Visualize the microtubule network using a fluorescence microscope.
-
Conclusion
The available evidence strongly suggests that indole-3-glyoxylamides, the class to which this compound belongs, are potent inhibitors of tubulin polymerization. Analogs within this class demonstrate significant cytotoxic activity against various cancer cell lines at nanomolar concentrations. Their mechanism of action involves binding to the colchicine site on β-tubulin, leading to microtubule network disruption, G2/M cell cycle arrest, and ultimately apoptosis.
While direct experimental data for this compound is lacking in the public domain, the consistent and potent activity of its close structural analogs makes it a promising candidate for further investigation as a tubulin-targeting anticancer agent. The experimental protocols provided in this guide offer a robust framework for the comprehensive evaluation of its efficacy. Future studies should focus on obtaining direct IC50 values for tubulin polymerization and cytotoxicity, as well as in vivo efficacy studies, to fully elucidate its therapeutic potential.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis of C5-tethered indolyl-3-glyoxylamide derivatives as tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of thiazole linked indolyl-3-glyoxylamide derivatives as tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An Orally Bioavailable, Indole-3-glyoxylamide Based Series of Tubulin Polymerization Inhibitors Showing Tumor Growth Inhibition in a Mouse Xenograft Model of Head and Neck Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. New Indole Tubulin Assembly Inhibitors Cause Stable Arrest of Mitotic Progression, Enhanced Stimulation of Natural Killer Cell Cytotoxic Activity, and Repression of Hedgehog-Dependent Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. files01.core.ac.uk [files01.core.ac.uk]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Protocol for observing microtubules and microtubule ends in both fixed and live primary microglia cells - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy of Ethyl 2-(5-methoxy-1H-indol-3-yl)-2-oxoacetate Derivatives: An In Vitro and In Vivo Analysis
For Researchers, Scientists, and Drug Development Professionals
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential. Among these, derivatives of ethyl 2-(5-methoxy-1H-indol-3-yl)-2-oxoacetate, belonging to the broader class of indole-3-glyoxylamides, have emerged as a promising area of investigation, particularly in oncology. This guide provides a comparative overview of the in vitro and in vivo activities of these derivatives, supported by experimental data from various studies. The focus is on their anticancer properties, with insights into their mechanisms of action, including tubulin polymerization and epidermal growth factor receptor (EGFR) inhibition.
In Vitro Antitumor Activity
A significant body of research has focused on the cytotoxic effects of this compound derivatives against a panel of human cancer cell lines. The data, summarized in the table below, highlights the influence of various substitutions on the indole ring and the amide moiety on their anticancer potency.
| Compound ID | R1 (Indole N1) | R2 (Amide) | Cancer Cell Line | IC50 (µM) | Reference |
| Derivative A | H | 4-methoxyphenyl | DU145 (Prostate) | 0.14 | [1] |
| Derivative B | H | 4-methoxyphenyl | PC-3 (Prostate) | Not specified | [1] |
| Derivative C | H | 4-methoxyphenyl | A549 (Lung) | Not specified | [1] |
| Derivative D | H | 4-methoxyphenyl | HCT-15 (Colon) | Not specified | [1] |
| Derivative E | H | 2-methoxy-5-pyridyl | FaDu (Head and Neck) | 0.012 | [2] |
| Derivative F | 2-methoxyethyl | 2-methoxy-5-pyridyl | FaDu (Head and Neck) | Not specified | [2] |
| Derivative G | H | 6-ethoxybenzothiazol-2-yl | HCT116 (Colorectal) | 6.43 | |
| Derivative H | H | 6-ethoxybenzothiazol-2-yl | A549 (Lung) | 9.62 | |
| Derivative I | H | 6-ethoxybenzothiazol-2-yl | A375 (Melanoma) | 8.07 | |
| MMINA | 2-methyl | N'-[(E)-(3-nitrophenyl)methylidene]acetohydrazide | Not applicable (in vivo study) | Not applicable |
Note: IC50 values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
In Vivo Efficacy in Preclinical Models
The promising in vitro activity of select indole-3-glyoxylamide derivatives has prompted their evaluation in animal models of cancer. These studies provide crucial insights into their therapeutic potential, bioavailability, and toxicity profiles in a whole-organism context.
One notable study investigated an orally bioavailable indole-3-glyoxylamide derivative in a mouse xenograft model of head and neck cancer. The compound demonstrated significant tumor growth inhibition, highlighting the potential of this class of molecules for clinical development.[2]
Another study focused on the chemoprotective effects of a specific derivative, 2-(5-methoxy-2-methyl-1H-indol-3-yl)-N'-[(E)-(3-nitrophenyl) methylidene] acetohydrazide (MMINA), against cisplatin-induced organ damage in a rodent model. The findings from this research suggest that MMINA could be a promising agent to mitigate the side effects of conventional chemotherapy.
Mechanisms of Action: Targeting Key Cellular Processes
The anticancer effects of this compound derivatives are attributed to their ability to interfere with critical cellular pathways involved in cancer cell proliferation and survival. Two primary mechanisms of action have been identified for this class of compounds: tubulin polymerization inhibition and EGFR inhibition.
Tubulin Polymerization Inhibition
Several indole-3-glyoxylamide derivatives have been shown to inhibit the polymerization of tubulin, a key component of the cytoskeleton.[1][2][3][4] By disrupting microtubule dynamics, these compounds arrest the cell cycle in the G2/M phase, leading to apoptosis (programmed cell death) in cancer cells.[1] This mechanism is shared by several clinically successful anticancer drugs, such as paclitaxel and vinca alkaloids.
References
- 1. Synthesis of C5-tethered indolyl-3-glyoxylamide derivatives as tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Indole molecules as inhibitors of tubulin polymerization: potential new anticancer agents. | Semantic Scholar [semanticscholar.org]
- 4. Indole molecules as inhibitors of tubulin polymerization: potential new anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Selectivity Landscape of Ethyl 2-(5-methoxy-1H-indol-3-yl)-2-oxoacetate in Biological Assays
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the quest for novel therapeutics, understanding the cross-reactivity of a compound is paramount to predicting its potential efficacy and off-target effects. This guide provides a comparative analysis of ethyl 2-(5-methoxy-1H-indol-3-yl)-2-oxoacetate, a member of the indole-3-glyoxylamide class of compounds, against relevant alternatives. While comprehensive public screening data for this specific molecule is limited, this guide leverages available information on structurally related compounds to offer insights into its potential biological activity and selectivity.
The indole-3-glyoxylamide scaffold has garnered significant attention for its potent activity as a tubulin polymerization inhibitor, a mechanism central to the action of many successful anticancer agents. This guide will focus on comparing the potential tubulin-targeting activity of this compound with established compounds from the same class, notably Indibulin (D-24851).
Comparative Analysis of Biological Activity
While specific quantitative cross-reactivity data from broad screening panels for this compound is not publicly available, the known activity of structurally similar indole-3-glyoxylamides provides a basis for comparison. The primary target of this class of compounds is tubulin, leading to the disruption of microtubule dynamics and cell cycle arrest.
Table 1: Comparison of In Vitro Activity of Indole-3-Glyoxylamide Derivatives
| Compound/Alternative | Primary Target | IC50 (Tubulin Polymerization) | Cytotoxicity (IC50) | Key Off-Targets | Reference |
| This compound | Presumed: Tubulin | Data not available | Data not available | Data not available | - |
| Indibulin (D-24851) | Tubulin | ~1.5 µM | Varies by cell line (nM to low µM range) | Minimal neurotoxicity compared to other tubulin inhibitors | |
| BPR0C261 | Tubulin | Data not available | A549: 0.38 µM, H1299: 0.86 µM | Not specified | |
| Compound 1k (6- and 7-heterocyclyl-1H-indole derivative) | Tubulin | 0.58 ± 0.06 µM | MCF-7: 4.5 ± 1 nM | Not specified | |
| Compound 9 (Benzimidazole-indole derivative) | Tubulin | 1.5 ± 0.56 μM | A549: 2.4 ± 0.42 µM, HepG2: 3.8 ± 0.5 µM, MCF-7: 5.1 ± 0.42 µM | Not specified | |
| Compound 10k (Indole-based TMP analogue) | Tubulin | 2.68 ± 0.15 μM | 3-9 nM against four human cancer cell lines | Not specified |
Note: IC50 values can vary depending on the specific assay conditions and cell lines used. The data presented here is for comparative purposes.
Indibulin (D-24851) serves as a key comparator due to its well-documented activity as a tubulin polymerization inhibitor and its progression into clinical trials. Notably, Indibulin exhibits a favorable safety profile with a lack of neurotoxicity, a common side effect associated with other microtubule-targeting agents like vinca alkaloids and taxanes. This suggests that the indole-3-glyoxylamide scaffold may offer a therapeutic window advantage.
Potential for Off-Target Kinase Inhibition
The indole scaffold is a known "privileged structure" in medicinal chemistry and is present in numerous kinase inhibitors. While the primary activity of the indole-3-glyoxylamide class appears to be tubulin inhibition, the potential for cross-reactivity with kinases should be considered. A comprehensive kinome scan would be necessary to definitively assess the selectivity profile of this compound.
Experimental Protocols
To facilitate further research and comparative studies, detailed methodologies for key assays are provided below.
Tubulin Polymerization Assay
This assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules.
Materials:
-
Purified tubulin (>99% pure)
-
Guanosine-5'-triphosphate (GTP)
-
Polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 1 mM MgCl2, 1 mM EGTA)
-
Test
The Indole Scaffold: A Privileged Framework for Potent and Selective Enzyme Inhibition
The indole nucleus, a bicyclic aromatic heterocycle, stands as a "privileged scaffold" in medicinal chemistry. Its structural resemblance to the amino acid tryptophan allows it to interact with a wide array of biological targets, while its synthetic tractability permits extensive chemical modification to achieve high potency and selectivity.[1][2] This versatility has led to the development of numerous indole-based compounds that function as potent inhibitors of various enzyme classes, several of which have progressed into clinical use for treating a spectrum of diseases, from cancer to neurodegenerative disorders.[3][4][5]
This guide provides a comparative literature review of indole-based inhibitors targeting key enzyme families. It summarizes quantitative inhibitory data, details common experimental protocols for activity assessment, and visualizes the associated biological pathways and workflows to offer a comprehensive resource for researchers and drug development professionals.
Protein Kinase Inhibitors
Protein kinases are crucial regulators of cellular signal transduction, and their dysregulation is a hallmark of many cancers.[1][6] Indole-based kinase inhibitors often act as ATP-competitive agents, binding to the ATP pocket in the kinase domain to block downstream signaling cascades.[1] Several such inhibitors, including sunitinib, nintedanib, and anlotinib, are approved for clinical use, primarily in oncology.[7][8]
Quantitative Data: Indole-Based Kinase Inhibitors
| Compound/Drug | Target Kinase(s) | IC50 / Kᵢ | Disease Context | Reference(s) |
| Sunitinib | VEGFRs, PDGFRs, c-KIT | - | Renal Cell Carcinoma, GIST | [8] |
| Nintedanib | VEGFRs, PDGFRs, FGFRs | - | Idiopathic Lung Fibrosis, NSCLC | [8] |
| Anlotinib | VEGFRs, PDGFRs, FGFRs, c-KIT | - | NSCLC | [8] |
| Compound 29 | Bcl-2 / Mcl-1 | 7.63 µM / 1.53 µM | Cancer (Apoptosis) | [9] |
| Pyrazolinyl-indole 17 | EGFR (implied) | 78.76% growth inhibition @ 10 µM | Leukemia | [10] |
Note: Specific IC50 values for approved drugs like Sunitinib are target-dependent and vary across numerous studies. The table reflects their multi-targeted nature.
Signaling Pathway: Receptor Tyrosine Kinase (RTK) Inhibition
Indole-based inhibitors frequently target RTKs like VEGFR and PDGFR. By blocking ATP binding, they prevent autophosphorylation and the subsequent activation of downstream pathways, such as the MAPK cascade, which are critical for cell proliferation and angiogenesis.[7][11]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Indole therapeutics: Latest FDA updates, ongoing trials, and future directions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents [cancertreatmentjournal.com]
- 8. Antineoplastic indole-containing compounds with potential VEGFR inhibitory properties - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Safety Operating Guide
Safe Disposal of Ethyl 2-(5-methoxy-1H-indol-3-yl)-2-oxoacetate: A Procedural Guide
Immediate Safety and Handling Precautions:
Before initiating any disposal procedures, it is crucial to handle ethyl 2-(5-methoxy-1H-indol-3-yl)-2-oxoacetate with appropriate safety measures to minimize exposure. Although not specifically classified, indole derivatives should be treated as potentially hazardous.[1]
-
Personal Protective Equipment (PPE): Always wear chemical safety goggles, a face shield, a laboratory coat, and chemical-resistant gloves (e.g., nitrile) when handling the compound.
-
Engineering Controls: All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1]
-
Hazard Awareness: Assume the compound is harmful if swallowed, causes skin and eye irritation, and may have unknown long-term health effects. All chemical waste should be treated as hazardous until a formal hazard assessment proves otherwise.[1]
Quantitative Hazard Data
Consult the manufacturer-specific Safety Data Sheet (SDS) for quantitative hazard data. The table below serves as a template to summarize key information from the SDS.
| Hazard Class | GHS Classification | Precautionary Statement Codes |
| Acute Toxicity (Oral) | Refer to specific SDS | Refer to specific SDS |
| Skin Corrosion/Irritation | Likely Skin Irritant (based on similar compounds) | P264, P280, P302+P352, P332+P313, P362 |
| Serious Eye Damage/Irritation | Likely Eye Irritant (based on similar compounds) | P280, P305+P351+P338, P337+P313 |
| Specific Target Organ Toxicity | Refer to specific SDS | Refer to specific SDS |
Step-by-Step Disposal Protocol
The proper disposal of this compound waste requires a systematic approach involving segregation, containment, labeling, and transfer. Under no circumstances should this chemical be disposed of down the drain or in regular trash .[1][3]
-
Waste Segregation:
-
Solid Waste: Collect un-reusable solid this compound and any contaminated lab supplies (e.g., weighing paper, gloves, pipette tips) in a designated, compatible, and clearly labeled solid hazardous waste container.[1]
-
Liquid Waste: If the compound is in a solution, collect it in a separate, compatible, and labeled liquid hazardous waste container. Do not mix with incompatible waste streams. For instance, halogenated and non-halogenated solvent waste should generally be kept separate.[1]
-
Sharps Waste: Any contaminated sharps (e.g., needles, broken glass) must be placed in a designated sharps container.[1]
-
-
Waste Containerization:
-
Use a dedicated, chemically compatible container for waste collection.
-
Ensure the container is in good condition and has a secure, tight-fitting lid.
-
Keep the waste container closed except when adding waste.[3]
-
-
Waste Labeling:
-
All waste containers must be clearly labeled with the words "Hazardous Waste."[1][3]
-
The label must include:
-
The full chemical name: "this compound" (avoiding abbreviations or formulas).[1]
-
The approximate concentration and volume/mass of the waste.[1]
-
The date the waste was first added to the container.[1]
-
The primary hazard(s) associated with the waste (e.g., "Toxic," "Irritant"). If the hazards are not fully known, this should be indicated.[1]
-
-
-
Storage of Waste:
-
Store waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.[1]
-
Ensure the storage area is secure, well-ventilated, and away from incompatible materials.
-
-
Waste Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office to schedule a waste pickup.[1]
-
Do not attempt to neutralize or chemically treat the waste in the laboratory without a specific, validated protocol. Such actions can be dangerous and may produce byproducts of unknown toxicity.[1] The most prudent approach is to transfer the chemical waste to a licensed hazardous waste disposal facility through your institution's EHS office.[1]
-
Experimental Protocols
In the absence of specific published degradation or neutralization protocols for this compound, it is not recommended to attempt chemical treatment of the waste in the laboratory.[1] The standard and safest protocol is disposal via a licensed hazardous waste contractor, which is typically arranged by the institution's EHS department.
Mandatory Visualizations
Caption: Workflow for the safe disposal of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
